Imidacloprid-olefin
Description
The exact mass of the compound Imidacloprid-olefin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Imidacloprid-olefin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidacloprid-olefin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCDJYHUVCRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037562 | |
| Record name | Imidacloprid-olefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115086-54-9 | |
| Record name | Imidacloprid-olefin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115086-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidacloprid-olefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Environmental Persistence and Degradation of Imidacloprid-Olefin: A Technical Guide
An In-depth Examination for Researchers and Environmental Scientists
Introduction: The Significance of a Potent Metabolite
Imidacloprid, a first-generation neonicotinoid insecticide, has seen widespread global application in agriculture for pest control. Its systemic nature and efficacy have made it a valuable tool for crop protection. However, the environmental story of imidacloprid does not end with the parent compound. Through various transformation processes in the environment, imidacloprid gives rise to several metabolites, among which imidacloprid-olefin has garnered significant attention from the scientific community. This metabolite is of particular concern due to its potential for increased toxicity to non-target organisms compared to its parent compound.[1] Understanding the environmental fate and degradation of imidacloprid-olefin is, therefore, paramount for a comprehensive assessment of the ecological risks associated with imidacloprid use.
This technical guide provides a detailed exploration of the formation, persistence, and degradation of imidacloprid-olefin in the environment. It is designed to serve as a comprehensive resource for researchers, environmental scientists, and professionals in drug development, offering insights into the complex processes that govern the environmental behavior of this significant metabolite.
Formation of Imidacloprid-Olefin: A Multifaceted Transformation
Imidacloprid-olefin is not directly applied to the environment but is formed through the transformation of imidacloprid. The primary pathways for its formation are photodegradation and metabolic processes within living organisms.
Photodegradation: In the presence of sunlight, particularly UV radiation, imidacloprid in aqueous environments and on soil surfaces can undergo photolytic degradation. This process can lead to the formation of several photometabolites, including imidacloprid-olefin. The aqueous photolysis of imidacloprid can be rapid, with half-lives reported to be as short as 1 to 4 hours.[2]
Metabolic Transformation: Imidacloprid is readily taken up by plants and can be metabolized by insects.[3] Within these organisms, enzymatic processes, such as those mediated by cytochrome P450 monooxygenases, can lead to the formation of imidacloprid-olefin. This metabolic pathway is a crucial consideration, as it means that organisms interacting with treated plants may be exposed to this more potent metabolite.
Environmental Fate: Persistence and Mobility of Imidacloprid-Olefin
Once formed, the environmental behavior of imidacloprid-olefin is governed by a combination of its physicochemical properties and prevailing environmental conditions.
Persistence in Soil and Water
Imidacloprid itself is known to be persistent in soil, with half-lives ranging from 40 to 997 days in laboratory studies and 26.5 to 229 days in the field.[4][5] While specific half-life data for imidacloprid-olefin is less abundant, its structural similarity to the parent compound suggests a comparable degree of persistence. Studies have detected imidacloprid-olefin as a residue in soil following the application of imidacloprid, indicating its stability in this matrix.[3]
In aquatic environments, the persistence of imidacloprid is highly dependent on the presence of light. While it degrades rapidly via photolysis, it is relatively stable to hydrolysis at neutral and acidic pH, with a half-life of about one year at pH 9 in the dark.[5] This suggests that in the absence of light, such as in groundwater, both imidacloprid and imidacloprid-olefin could persist for extended periods.
Mobility and Sorption in Soil
The potential for a pesticide or its metabolite to move through the soil profile and reach groundwater is a critical aspect of its environmental risk assessment. This mobility is largely influenced by its sorption to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).
A study on the sorption of imidacloprid and its metabolites in tropical soils reported an average Koc value of 2433 for imidacloprid-guanidine-olefin, a closely related compound to imidacloprid-olefin.[6] This relatively high Koc value suggests that imidacloprid-olefin has a tendency to bind to soil organic matter, which would limit its mobility. However, the high water solubility of imidacloprid (0.61 g/L) suggests a potential for leaching.[5] The interplay between sorption and solubility will ultimately determine the mobility of imidacloprid-olefin in different soil types.
| Parameter | Imidacloprid | Imidacloprid-Olefin | Reference(s) |
| Water Solubility | 0.61 g/L | Data not available | [5] |
| Soil Half-life (t½) | 26.5 - 997 days | Data indicates persistence | [3][4][5] |
| Aqueous Photolysis Half-life (t½) | < 3 hours | Expected to be similar to parent | [2] |
| Hydrolysis Half-life (t½) | Stable at pH 5-7; ~1 year at pH 9 (dark) | Data not available | [5] |
| Soil Sorption Coefficient (Koc) | 132 - 310 | ~2433 (for a related compound) | [4][6] |
Table 1: Comparative Environmental Fate Parameters of Imidacloprid and Imidacloprid-Olefin.
Degradation Pathways of Imidacloprid-Olefin
The breakdown of imidacloprid-olefin in the environment occurs through both abiotic and biotic processes.
Abiotic Degradation: The Role of Light and Water
Photodegradation: Similar to its formation, photodegradation is a key dissipation pathway for imidacloprid-olefin. Exposure to sunlight in surface waters and on soil can lead to its further transformation. The degradation products of imidacloprid photolysis include imidacloprid urea, imidacloprid desnitro, and imidacloprid olefin desnitro.[7] It is plausible that imidacloprid-olefin undergoes similar transformations, leading to the cleavage of the molecule.
Hydrolysis: While imidacloprid is relatively stable to hydrolysis, especially under neutral to acidic conditions, this pathway cannot be entirely ruled out for imidacloprid-olefin, particularly in alkaline environments.[5] The hydrolysis of the parent compound is known to increase with higher pH and temperature.
Biotic Degradation: The Microbial Contribution
Microorganisms in soil and water play a crucial role in the breakdown of organic contaminants. Several bacterial and fungal species have been identified that can degrade imidacloprid.[8][9] The primary microbial degradation pathways for imidacloprid involve hydroxylation of the imidazolidine ring and nitro-reduction.[7] These processes can lead to the formation of various metabolites, including 5-hydroxy-imidacloprid and, subsequently, imidacloprid-olefin.
The microbial degradation of imidacloprid-olefin itself is an area of ongoing research. It is likely that soil microorganisms capable of degrading the parent compound can also metabolize the olefin derivative. The ultimate degradation products of these microbial processes are expected to be smaller, more polar molecules that can be further mineralized to carbon dioxide.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of imidacloprid-olefin in environmental matrices. The primary technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Imidacloprid-Olefin in Soil
This protocol provides a robust and validated method for the determination of imidacloprid-olefin in soil samples.
1. Sample Preparation and Extraction (QuEChERS)
-
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity and high throughput.
-
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Rationale: This step removes interfering matrix components from the extract, improving the accuracy and sensitivity of the LC-MS/MS analysis.
-
Procedure:
-
Transfer a 1 mL aliquot of the supernatant from the extraction step into a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
-
3. LC-MS/MS Analysis
-
Rationale: LC-MS/MS provides high selectivity and sensitivity for the quantification of trace-level contaminants in complex matrices.
-
Procedure:
-
Transfer the cleaned-up supernatant into an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for imidacloprid-olefin for quantification and confirmation.
-
-
Ecotoxicological Implications
A critical aspect of imidacloprid-olefin's environmental profile is its toxicity. Studies have shown that imidacloprid-olefin can be significantly more toxic to certain non-target organisms than the parent imidacloprid. For instance, the olefin metabolite has been reported to be approximately 10 times more active than imidacloprid against aphids.[3] This increased potency highlights the importance of including metabolites in ecological risk assessments. The effects on other non-target organisms, such as aquatic invertebrates and pollinators, are also of concern and warrant further investigation.
Conclusion and Future Perspectives
Imidacloprid-olefin is a persistent and potentially more toxic metabolite of imidacloprid, formed through photodegradation and metabolic processes. Its presence in the environment necessitates a thorough understanding of its fate, degradation, and ecotoxicological effects. While significant progress has been made in identifying its formation and major degradation pathways, further research is needed to fully elucidate the degradation of imidacloprid-olefin itself and to establish a more comprehensive database of its environmental half-lives under various conditions.
The continued development and validation of sensitive analytical methods, such as the LC-MS/MS protocol outlined in this guide, are crucial for accurate environmental monitoring. As regulatory bodies and the scientific community increasingly recognize the importance of considering metabolite toxicity, a holistic approach that includes key transformation products like imidacloprid-olefin will be essential for robust and protective environmental risk assessments of pesticides.
References
- Current time information in Asia/Manila. (n.d.).
-
Imidacloprid - Wikipedia. (n.d.). Retrieved from [Link]
-
Imidacloprid Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]
-
Photodegradation of Imidacloprid and Fipronil in Rice–Paddy Water | Request PDF. (n.d.). Retrieved from [Link]
-
van der Sluijs, J. P., et al. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(5), 3428-3443. Retrieved from [Link]
-
Wei, H., et al. (2011). Soil microbial degradation of neonicotinoid insecticides imidacloprid, acetamiprid, thiacloprid and imidaclothiz and its effect on the persistence of bioefficacy against horsebean aphid Aphis craccivora Koch after soil application. Pest Management Science, 67(5), 576-583. Retrieved from [Link]
-
Degradation of imidacloprid pesticide in aqueous solution using an eco-friendly electrochemical process. (2023). ResearchGate. Retrieved from [Link]
-
Sorption and degradation processes of imidacloprid in Florida soils. (2022). PLOS ONE, 17(9), e0274201. Retrieved from [Link]
-
Sabourmoghaddam, N., Zakaria, M. P., & Omar, D. (2015). Evidence for the microbial degradation of imidacloprid in soils of Cameron Highlands. Journal of the Saudi Society of Agricultural Sciences, 14(2), 182-188. Retrieved from [Link]
-
Degradation of Imidacloprid Residue on Red Tomatoes (Solanum lycopersicum) by Advanced Oxidation Processes and Analysis using Spectrophotometer and HPLC. (n.d.). Jurnal Kimia Valensi. Retrieved from [Link]
-
Biodegradation of Imidacloprid by an Isolated Soil Microorganism. (n.d.). ResearchGate. Retrieved from [Link]
-
Pang, Z., et al. (2020). Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches. International Journal of Molecular Sciences, 21(18), 6569. Retrieved from [Link]
-
Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry, 47(4), 1730-1734. Retrieved from [Link]
-
Imidacloprid-olefin | C9H8ClN5O2 | CID 14626249 - PubChem. (n.d.). Retrieved from [Link]
-
Ieromina, O., et al. (2014). Impact of imidacloprid on Daphnia magna under different food quality regimes. Environmental Toxicology and Chemistry, 33(5), 1096-1103. Retrieved from [Link]
-
The chromatogram of imidacloprid and its metabolites in LC-MS/MS A,... - ResearchGate. (n.d.). Retrieved from [Link]
-
A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. (2021). Molecules, 26(2), 346. Retrieved from [Link]
-
Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem. (n.d.). Retrieved from [Link]
-
Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products | Request PDF. (n.d.). Retrieved from [Link]
-
ChemicalWatch Factsheet - Beyond Pesticides. (n.d.). Retrieved from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Retrieved from [Link]
-
Asensio-Ramos, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4287. Retrieved from [Link]
-
Photodegradation of imidacloprid in water with time as influenced by temperatures. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of imidacloprid on Daphnia magna under different food quality regimes. (n.d.). ResearchGate. Retrieved from [Link]
-
Environmental Chemistry Methods: Imidacloprid; 422563-84. (n.d.). EPA. Retrieved from [Link]
-
Time-course detection of transformation products from imidacloprid in... - ResearchGate. (n.d.). Retrieved from [Link]
-
A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. (2021). PubMed Central. Retrieved from [Link]
-
Analysis of Systemic Pesticide Imidacloprid and Its Metabolites in Pepper using QuEChERS and LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of imidacloprid on Daphnia magna under different food quality regimes. (n.d.). IPI Database. Retrieved from [Link]
-
Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures. (2022). MDPI. Retrieved from [Link]
-
Determination of Imidacloprid in Paddy Water and Soil by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]
-
A Modified QuEChERS Method for the Extraction of Imidacloprid Insecticide from Date Fruit. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Imidacloprid induces adverse effects on fish early life stages that are more severe in Japanese medaka (Oryzias latipes) than in zebrafish (Danio rerio). (2021). PubMed. Retrieved from [Link]
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Toxicological Profile & Risk Assessment of Imidacloprid-Olefin: A Technical Guide
Executive Summary
Imidacloprid-olefin (IMI-ole) represents a critical bioactivated metabolite of the neonicotinoid insecticide imidacloprid. Unlike many degradation products that exhibit reduced biological activity, IMI-ole possesses a unique toxicological profile characterized by enhanced potency against target and non-target insects (specifically Apis mellifera) compared to the parent compound. Conversely, its affinity for mammalian nicotinic acetylcholine receptors (nAChRs) remains distinct from other high-risk metabolites like desnitro-imidacloprid.
This guide provides a rigorous technical analysis of IMI-ole, focusing on its formation, mechanism of action (MoA), comparative toxicity data, and validated experimental protocols for its study. It is designed for researchers requiring actionable data for environmental risk assessment (ERA) and mechanistic toxicology.
Chemical Identity & Biotransformation
Imidacloprid-olefin is formed via the oxidative metabolism of the parent compound. The primary pathway involves the hydroxylation of the imidazolidine ring followed by dehydration. This biotransformation is not merely a detoxification step; it is a bioactivation process that generates a ligand with higher binding affinity for specific insect nAChR subtypes.
Metabolic Pathway
The conversion is mediated by cytochrome P450 monooxygenases (CYP450). The intermediate, 5-hydroxy-imidacloprid , is unstable under acidic conditions (physiologically relevant in certain compartments) and spontaneously dehydrates to form the olefin.[1]
Figure 1: Bioactivation pathway of Imidacloprid to Imidacloprid-olefin via 5-hydroxy-imidacloprid.
Mechanism of Action (MoA)
The toxicity of IMI-ole is driven by its agonism of the nicotinic acetylcholine receptor (nAChR) .
-
Insect Selectivity: IMI-ole binds to the insect nAChR (specifically the
subunits) with high affinity. Electrophysiological studies (patch-clamp) indicate that IMI-ole acts as a partial to full agonist, often causing non-desensitizing currents that lead to prolonged depolarization, synaptic failure, and death. -
Mammalian Safety Profile: In contrast to the desnitro-imidacloprid metabolite (which shows high mammalian toxicity), IMI-ole exhibits significantly lower affinity for vertebrate nAChR subtypes (
and ). This differential selectivity is the cornerstone of its safety profile in vertebrate models, although it remains a potent environmental stressor.
Comparative Toxicity Profile
The "Olefin Paradox" refers to the observation that while the parent compound is highly effective, the olefin metabolite is often more toxic on a per-nanogram basis to bees. This necessitates distinct acute and chronic testing.[2]
Table 1: Comparative Acute Toxicity (Honey Bee - Apis mellifera)
Data synthesized from Suchail et al. (2001) and Nauen et al. (1998).
| Compound | Exposure Route | LD50 (48h) [ng/bee] | Relative Potency | Clinical Signs |
| Imidacloprid (Parent) | Oral | ~60 | 1.0x | Tremors, tumbling |
| Imidacloprid-Olefin | Oral | ~30 | 2.0x | Hyperactivity, rapid onset paralysis |
| 5-OH-Imidacloprid | Oral | ~200 | 0.3x | Hypoactivity |
Chronic & Sub-lethal Effects
-
Mortality: In chronic feeding studies (10 days), IMI-ole induces 50% mortality at cumulative doses significantly lower than acute exposures, suggesting a lack of metabolic clearance or irreversible binding in the insect gut/nervous system.
-
Neurotoxicity: IMI-ole induces hyperresponsiveness at lower concentrations than the parent, likely due to its resistance to further metabolic degradation within the insect hemolymph.
Experimental Protocols
Protocol A: Chemical Synthesis of Imidacloprid-Olefin
Purpose: To generate high-purity standard for toxicological assays. Note: This protocol utilizes the acid-catalyzed dehydration of 5-hydroxy-imidacloprid.
-
Starting Material: Dissolve 1.0 equivalent of 5-hydroxy-imidacloprid in glacial acetic acid.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (
) or p-toluenesulfonic acid. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Silica gel; Ethyl Acetate/Methanol 9:1) for the disappearance of the hydroxylated starting material. -
Work-up:
-
Cool reaction mixture to room temperature.
-
Neutralize with saturated aqueous
(caution: evolution of ). -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Acetonitrile to obtain Imidacloprid-olefin as a white solid. -
Validation: Confirm structure via
H-NMR (appearance of vinylic protons on the imidazolidine ring).
Protocol B: Acute Oral Toxicity Assay (Modified OECD 213)
Purpose: To determine LD50 values specifically for the metabolite.
Reagents:
-
Test Solution: IMI-ole dissolved in acetone (0.1% final conc) mixed with 50% w/v sucrose solution.
-
Control: 50% sucrose solution with 0.1% acetone.
Workflow:
Figure 2: Workflow for Acute Oral Toxicity Assay (Honey Bee).
Step-by-Step:
-
Collection: Collect worker bees (Apis mellifera) from the upper frames of a healthy colony.
-
Starvation: Starve bees for 2 hours prior to testing to ensure uptake of the test solution.
-
Dosing: Administer 10
L of the IMI-ole sucrose solution to individual bees (or small groups) using a micropipette or feeder. Doses should range logarithmically (e.g., 10, 20, 40, 80 ng/bee). -
Observation: Transfer bees to holding cages. Provide ad libitum sucrose (untreated) after the initial dose is consumed.
-
Scoring: Record mortality at 4h, 24h, and 48h. Note sub-lethal signs: trembling, uncoordinated movement, or apathy.
-
Calculation: Use Probit analysis to determine the LD50 with 95% confidence intervals.
References
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry.
-
Nauen, R., Ebbinghaus-Kintscher, U., & Schmuck, R. (2001). Toxicity and nicotinic acetylcholine receptor interaction of imidacloprid and its metabolites in Apis mellifera. Pest Management Science.
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology.
-
Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Reference for synthetic pathways).
-
Stoughton, S. J., et al. (2008). Acute and Chronic Toxicity of Imidacloprid to the Aquatic Invertebrates Chironomus tentans and Hyalella azteca.[3] Archives of Environmental Contamination and Toxicology.
Sources
Exploratory studies on Imidacloprid-olefin effects on non-target organisms
Technical Guide: Comparative Toxicology and Risk Assessment of Imidacloprid-Olefin in Non-Target Organisms
Executive Summary: The Metabolite Paradox
In the development of neonicotinoid insecticides, regulatory focus has historically centered on the parent compound. However, exploratory studies reveal that Imidacloprid-olefin —a primary metabolite formed via biotic and abiotic degradation—exhibits a toxicity profile that frequently exceeds that of its parent, Imidacloprid (IMI).
This guide provides a technical deep-dive into the olefin metabolite. It challenges the conventional safety paradigm by demonstrating that environmental degradation does not always equate to detoxification. We will explore the molecular mechanisms driving its heightened potency in pollinators, its emerging risk to vertebrates, and the precise protocols required to quantify these effects.
Chemical Formation and Environmental Persistence
Imidacloprid-olefin (IMI-olefin) is not merely a byproduct; it is a persistent bioactive agent. It is formed through two primary pathways:
-
In Vivo Metabolism: In insects and plants, mono-oxygenases (P450s) hydroxylate the imidazolidine ring, followed by dehydration to form the olefinic double bond.
-
Environmental Degradation: Biotic metabolism in soil and aqueous photolysis contribute to the accumulation of IMI-olefin in the environment.
Unlike the hydroxy-metabolites, which often show reduced affinity, the introduction of the double bond in the imidazolidine ring of the olefin metabolite maintains—and in some cases enhances—binding affinity to the nicotinic acetylcholine receptor (nAChR).
Mechanistic Toxicology: The nAChR Interaction
The core of IMI-olefin’s toxicity lies in its interaction with the nAChR. While Imidacloprid is highly selective for insect nAChRs (conferring its safety profile for mammals), the olefin metabolite blurs this line.
-
Insect Selectivity: In Apis mellifera (honeybees), IMI-olefin acts as a super-agonist. The structural rigidity introduced by the double bond allows for a more stable "lock" within the ligand-binding domain (LBD) of the receptor, preventing desensitization and causing prolonged depolarization.
-
Mammalian Cross-Reactivity: Crucially, exploratory studies indicate that IMI-olefin exhibits a higher binding affinity for vertebrate nAChR subtypes (such as
) compared to the parent compound. This shift suggests that the "species selectivity" safety margin shrinks as the parent compound metabolizes.
Visualization: Comparative Receptor Interaction
Figure 1: Comparative binding pathways of Imidacloprid vs. its Olefin metabolite. Note the increased affinity of Olefin for vertebrate receptors.
Impact on Non-Target Organisms[1][2][3][4][5][6][7][8]
A. Pollinators (Apis mellifera)
The most critical finding in exploratory studies is the inversion of toxicity . In acute oral toxicity tests, IMI-olefin has demonstrated lower LD50 values (higher toxicity) than Imidacloprid.[1][2][3]
-
Acute Lethality: ~30 ng/bee (Olefin) vs. ~60 ng/bee (Parent).[2]
-
Symptomology: Bees exposed to IMI-olefin exhibit rapid onset of neurotoxic symptoms: intense hyperactivity and trembling followed by metabolic exhaustion and hypoactivity.[2] This "burnout" phase makes them unable to forage or return to the hive.
B. Aquatic Invertebrates
Aquatic systems act as sinks for agricultural runoff. Metabolites like IMI-olefin persist in water columns. Species such as Neocloeon triangulifer (mayfly) and Chironomus dilutus show extreme sensitivity to neonicotinoids. The persistence of the olefin metabolite extends the window of neurotoxic exposure for these organisms, disrupting the aquatic food web.
C. Vertebrates (Birds & Mammals)
While acute lethality is rare in vertebrates, sublethal effects are significant.[4]
-
Avian Anorexia: Studies on white-crowned sparrows link IMI exposure to rapid weight loss and delayed migration. The presence of IMI-olefin in fecal matter suggests it contributes to this "anorexic" effect by modulating central nervous system pathways governing appetite.
-
Mammalian Oxidative Stress: In murine models, IMI-olefin has been linked to elevated nitric oxide levels and lipid peroxidation in the liver and brain, indicative of systemic oxidative stress.
Quantitative Data Summary
Table 1: Comparative Toxicity Profile (Imidacloprid vs. Olefin)
| Parameter | Organism | Imidacloprid (Parent) | Imidacloprid-Olefin | Significance |
| Oral LD50 (48h) | Apis mellifera | ~60 ng/bee | ~30 ng/bee | Olefin is ~2x more toxic acutely.[1][2][3] |
| Receptor Affinity (IC50) | Drosophila Head Membranes | 1.3 nM | 0.6 nM | Higher binding affinity for Olefin. |
| Mammalian Interaction | Mouse Brain nAChR | Low Affinity | Moderate Affinity | Reduced safety margin for vertebrates. |
| Environmental Fate | Soil Half-life | 100–900 days | Persistent | Accumulates as parent degrades. |
Experimental Protocols
To validate these effects in your own laboratory, the following protocols are recommended. These are designed to isolate the specific contribution of the metabolite.
Protocol A: Chronic Oral Toxicity Assay (Honeybee)
Objective: To determine the chronic lethal cumulative dose (CLCD) of IMI-olefin.
Workflow Visualization:
Figure 2: Workflow for Chronic Oral Toxicity Assay. Strict control of sucrose intake is vital for accurate dosing.
Step-by-Step Methodology:
-
Collection: Collect worker bees from the upper super of a healthy colony. Anesthetize briefly with CO2 (<2 min) for sorting.
-
Housing: Place bees in groups of 10 into stainless steel cages (10 x 10 x 10 cm) with ventilation.
-
Preparation of Stock: Dissolve analytical grade Imidacloprid-olefin in Acetone (max 0.1% final conc). Dilute in 50% (w/v) sucrose solution to yield concentrations of 0.1, 1.0, and 10.0 µg/L.
-
Feeding Regime: Provide 200 µL of treated solution per cage daily. Measure consumption by weighing feeders before and after (correcting for evaporation).
-
Observation: Record mortality and behavioral endpoints (trembling, grooming palsy) every 24 hours for 10 days.
-
Calculation: Calculate the Cumulative Dose (
) using the formula:
Protocol B: Competitive Binding Assay (nAChR)
Objective: To compare the displacement of [3H]-Epibatidine by IMI and IMI-olefin.
-
Membrane Preparation: Homogenize Drosophila heads (or specific vertebrate brain tissue) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 25,000 x g for 20 mins. Resuspend pellet.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane preparation (100 µg protein).
-
50 µL [3H]-Epibatidine (1 nM final).
-
50 µL Displacing ligand (IMI or Olefin) at log-concentrations (
to M).
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Harvest via rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Quantification: Count radioactivity via liquid scintillation. Plot inhibition curves to determine
values.
Implications for Risk Assessment
The data surrounding Imidacloprid-olefin necessitates a shift in regulatory logic.
-
Metabolite Inclusion: Risk assessments must not stop at the parent compound. The "Total Toxic Residue" (TTR) approach should be mandatory, weighting the olefin metabolite higher due to its increased potency.
-
Chronic Exposure: The discrepancy between acute and chronic toxicity in bees (where chronic exposure is lethal at minute doses) highlights that standard "Acute LD50" tests are insufficient for neonicotinoid metabolites.
-
Vertebrate Safety: The narrowing safety margin for mammals suggests that bioaccumulation of the olefin metabolite in food chains could pose unforeseen risks to insectivorous birds and small mammals.
References
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera.[2] Environmental Toxicology and Chemistry.
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology.
-
Eng, M. L., Stutchbury, B. J., & Morrissey, C. A. (2017). Imidacloprid and chlorpyrifos insecticides impair migratory ability in a seed-eating songbird. Scientific Reports.
-
Morrissey, C. A., et al. (2015). Neonicotinoid contamination of global surface waters and associated risk to aquatic invertebrates: A review.[5][6] Environment International.[6]
-
Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology.
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- 6. dc.etsu.edu [dc.etsu.edu]
The Role of Cytochrome P450 in the Bioactivation of Imidacloprid to Imidacloprid-Olefin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Imidacloprid, a cornerstone of the neonicotinoid insecticide class, owes its potent activity to its action as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. However, its metabolic fate within organisms is a critical determinant of its overall toxicity and species selectivity. This technical guide provides an in-depth examination of the pivotal role played by the cytochrome P450 (CYP) monooxygenase system in the metabolism of imidacloprid, with a specific focus on the formation of its olefin metabolite. This biotransformation is not a detoxification step but rather a bioactivation, yielding a product with significant, and sometimes enhanced, toxicological activity. We will explore the underlying enzymatic mechanisms, identify the key CYP isoforms responsible across different species, discuss the toxicological consequences of this metabolic conversion, and provide detailed, field-proven protocols for studying these reactions in a laboratory setting. This guide is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of imidacloprid metabolism.
Part 1: The Biochemical Foundation of Imidacloprid Metabolism
Imidacloprid: A Systemic Neonicotinoid Insecticide
Imidacloprid is a systemic insecticide designed to be effective against a wide variety of sucking and mining pests.[1] Its mode of action relies on its structural similarity to acetylcholine, allowing it to bind to and activate postsynaptic nAChRs in the insect central nervous system. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, imidacloprid binding is persistent, leading to overstimulation, paralysis, and death of the insect. A key to its success has been its high selectivity for insect nAChRs over their mammalian counterparts, providing a perceived margin of safety.[2][3]
Cytochrome P450 Monooxygenases: The Masters of Xenobiotic Metabolism
The cytochrome P450 (CYP) superfamily represents a vast group of heme-containing enzymes that are central to the metabolism of a wide array of endogenous and exogenous compounds, including drugs, toxins, and pesticides.[4][5] These enzymes are primarily found in the liver but are also present in other tissues like the gastrointestinal tract and kidneys.[4] CYPs catalyze a variety of oxidative reactions, fundamentally serving to increase the hydrophilicity of lipophilic compounds, thereby facilitating their excretion from the body.[4] In the context of imidacloprid, this oxidative power drives its transformation into several key metabolites.
The catalytic activity of CYPs is dependent on a complex electron transport chain and the presence of NADPH as a reducing equivalent. This dependency is a cornerstone of experimental design, as the absence of an NADPH-regenerating system in an in vitro assay will halt P450 activity, serving as a critical negative control to validate that the observed metabolism is indeed P450-mediated.[6]
Part 2: The Oxidative Pathway: Formation of Imidacloprid-Olefin
The metabolism of imidacloprid proceeds via several routes, but the most significant in terms of bioactivation are the oxidative pathways catalyzed by CYPs. These reactions primarily target the imidazolidine ring of the molecule.[7][8]
Mechanism of Imidazolidine Ring Oxidation
The P450-mediated oxidation of imidacloprid's imidazolidine ring results in two primary types of products: hydroxylated derivatives (4-hydroxy- and 5-hydroxy-imidacloprid) and the olefin metabolite through desaturation.[2][7] The formation of the olefin is effectively a dehydrogenation reaction, creating a double bond within the five-membered ring.
Theoretical calculations on the interaction between imidacloprid and human CYP3A4 suggest that specific amino acid residues within the enzyme's active site, such as Arg192, orient the substrate for attack.[9] The reaction proceeds via the canonical P450 catalytic cycle, where the heme iron activates molecular oxygen to attack the substrate. This process can lead to either the insertion of an oxygen atom (hydroxylation) or the abstraction of hydrogen atoms to form the olefin.
Sources
- 1. boerenlandvogels.nl [boerenlandvogels.nl]
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Technical Whitepaper: Methodological Framework for the Preliminary Investigation of Imidacloprid-Olefin Bioaccumulation
Executive Summary
Imidacloprid-olefin (IMI-olefin) is a primary metabolite of the neonicotinoid insecticide imidacloprid.[1] While the parent compound exhibits low bioaccumulation potential (
This technical guide outlines a rigorous framework for investigating the bioaccumulation kinetics of IMI-olefin. Unlike standard bioaccumulation studies that focus on parent compounds, this investigation requires a dual-kinetic approach: quantifying the biotransformation of imidacloprid into the olefin and the subsequent retention of the metabolite. This guide targets researchers in environmental toxicology and agrochemical safety, providing self-validating protocols for LC-MS/MS quantification and kinetic modeling.
Metabolic Context & Mechanism[2]
The accumulation of IMI-olefin is not merely a passive partitioning process; it is driven by enzymatic activation. The cytochrome P450 (CYP450) monooxygenase system mediates the desaturation of the imidazolidine ring.[2] Understanding this pathway is critical for selecting the appropriate test species and interpreting kinetic data.
The Biotransformation Pathway
In susceptible species (e.g., Apis mellifera, Danio rerio), CYP450 enzymes (specifically CYP3A4 homologs or CYP353D1v2 in insects) catalyze the hydroxylation of imidacloprid to 5-hydroxy-imidacloprid, which subsequently dehydrates to form the olefin. Direct desaturation is also a proposed minor pathway.
Critical Insight: Unlike detoxification pathways that render compounds more polar for excretion, this pathway creates a metabolite that retains high affinity for the target site and may exhibit slower elimination rates, leading to "toxic bioaccumulation."
Figure 1: Biotransformation pathway of Imidacloprid to the Olefin metabolite.[2] The accumulation risk arises if the formation rate (
Analytical Method Development (LC-MS/MS)
Accurate quantification of IMI-olefin requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The structural similarity between the parent and the olefin (difference of ~2 Da) necessitates high chromatographic resolution and specific Multiple Reaction Monitoring (MRM) transitions.
Sample Preparation (QuEChERS)
For biological tissues (fish muscle or invertebrate homogenate), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is recommended to minimize matrix effects.
-
Homogenization: Weigh 1.0 g tissue; add internal standard (Imidacloprid-d4).
-
Extraction: Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid. Shake vigorously (1 min).
-
Partitioning: Add 4g MgSO₄ + 1g NaCl. Vortex and centrifuge (4000 rpm, 5 min).
-
Cleanup (d-SPE): Transfer supernatant to tube containing 150 mg PSA (Primary Secondary Amine) + 50 mg C18. Vortex and centrifuge.
-
Reconstitution: Evaporate to dryness under
; reconstitute in Mobile Phase A:B (80:20).
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Imidacloprid | 256.1 | 209.1 | Quantifier | 18 |
| 256.1 | 175.1 | Qualifier | 22 | |
| IMI-Olefin | 254.1 | 207.1 | Quantifier | 20 |
| 254.1 | 128.0 | Qualifier | 35 | |
| Imidacloprid-d4 | 260.1 | 213.1 | Internal Std | 18 |
Note: The olefin mass (254.1) is exactly 2 units less than the parent, corresponding to the loss of two hydrogens (desaturation).
Experimental Protocol: Bioaccumulation Assay
This protocol is adapted from OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure), modified for a preliminary investigation of a metabolite.
Study Design
-
Test System: Flow-through or semi-static renewal system.
-
Test Organism: Danio rerio (Zebrafish) or Gammarus pulex (Aquatic invertebrate model).
-
Exposure Route: Aqueous exposure to Parent Imidacloprid . (Direct exposure to synthesized Olefin is optional but less environmentally relevant).
-
Duration: 28 days (Uptake) + 14 days (Depuration).
Workflow Logic
Figure 2: Experimental workflow for assessing metabolic bioaccumulation. Frequent sampling during the uptake phase is crucial to capture the lag time of metabolite formation.
Quality Control (Self-Validation)
-
Spike Recovery: Run blank tissue samples spiked with IMI-olefin at 1, 10, and 100 µg/kg to validate extraction efficiency (Acceptance: 70-120%).
-
Solvent Blanks: Inject pure ACN between samples to monitor carryover, as neonicotinoids can stick to injector ports.
-
Stability Check: IMI-olefin is light-sensitive. All extraction steps must be performed under amber light or in opaque vessels.
Data Interpretation & Kinetic Modeling[4]
In this study, the "Bioaccumulation Factor" (BAF) for the metabolite is complex because the source is internal (metabolism), not external (water). Therefore, we calculate the Metabolite Bioaccumulation Factor (
Kinetic Equations
The concentration of the metabolite in the organism (
Where:
- = Concentration of parent Imidacloprid in tissue (assumed steady state).
- = Rate constant of metabolite formation (biotransformation).
- = Rate constant of metabolite elimination.
Calculation of MBAF
If the parent compound reaches steady state rapidly, the accumulation of the olefin can be approximated. The ratio of the metabolite to the parent in the tissue at steady state defines the metabolic accumulation potential:
Interpretation Guide:
-
MBAF > 1: The organism produces the toxic olefin faster than it can eliminate it. This indicates a high risk of "toxic bioaccumulation," even if the parent compound BCF is low.
-
MBAF < 0.2: The metabolite is likely rapidly excreted or not formed in significant quantities.
References
-
Casida, J. E. (2011). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance.[3] Journal of Agricultural and Food Chemistry, 59(7), 2923–2931. [Link]
-
Canadian Council of Ministers of the Environment (CCME). (2007). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Imidacloprid.[4] [Link]
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera.[5] Environmental Toxicology and Chemistry, 20(11), 2482–2486. [Link]
-
Organization for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals. [Link]
-
Schulz-Jander, D. A., & Casida, J. E. (2002). Imidacloprid Insecticide Metabolism: Human Cytochrome P450 Isozymes Differ in Selectivity for Imidazolidine Oxidation Versus Nitroimine Reduction.[2] Toxicology Letters, 132(1), 65–70. [Link]
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- 4. ccme.ca [ccme.ca]
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Introduction: The Metabolic Activation of a Potent Insecticide
An In-Depth Technical Guide to the Insecticidal Activity of Imidacloprid-Olefin
Imidacloprid, a first-generation neonicotinoid, has been a cornerstone of insect pest management for decades. Its efficacy stems from its action as a systemic insecticide that targets the central nervous system of insects[1][2]. However, the parent compound is not the sole actor in its toxicological profile. Through metabolic processes within the target insect, as well as in plants and soil, Imidacloprid is transformed into various metabolites, some of which exhibit equal or even greater insecticidal potency.
This guide focuses on one such critical metabolite: Imidacloprid-olefin . This molecule is formed via the oxidation and dehydrogenation of the imidazolidine ring of the parent Imidacloprid, a reaction often catalyzed by cytochrome P450 monooxygenases[3][4]. The formation of a double bond in the ring structure significantly alters the molecule's interaction with its biological target, enhancing its toxicity and making it a key component in the overall insecticidal action of Imidacloprid. Understanding the specific activity of Imidacloprid-olefin is therefore paramount for researchers in toxicology, environmental science, and next-generation pesticide development.
Chapter 1: Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)
The primary target for all neonicotinoids is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system[5]. Acetylcholine, the natural ligand, binds to nAChRs, causing the channel to open and allow an influx of cations, leading to neuronal excitation. This signal is rapidly terminated by the enzyme acetylcholinesterase, which breaks down acetylcholine.
Imidacloprid and its olefin metabolite function as nAChR agonists. They bind to the same site as acetylcholine but do so with high affinity and are not broken down by acetylcholinesterase[5]. This leads to a sustained, irreversible activation of the receptor, causing uncontrolled nerve impulses, followed by a complete blockage of the neuronal pathway[1][6]. The result is paralysis and, ultimately, death of the insect[1].
The structural change from Imidacloprid to Imidacloprid-olefin enhances its binding affinity and potency at the insect nAChR. Studies have demonstrated that Imidacloprid-olefin is significantly more toxic to certain insect species than its parent compound. For instance, it has been shown to be up to 10 times more toxic to whiteflies and aphids[3]. This heightened activity is a critical consideration in evaluating the overall environmental and toxicological impact of Imidacloprid use.
Chapter 2: Comparative Insecticidal Activity
Quantitative analysis confirms the superior insecticidal properties of Imidacloprid-olefin compared to the parent molecule in key species. Acute toxicity studies, which determine the median lethal dose (LD50), are fundamental in this assessment. In honeybees (Apis mellifera), for example, Imidacloprid-olefin consistently demonstrates a lower LD50 value, indicating higher toxicity[7][8]. This suggests that the metabolic conversion is a bioactivation step, creating a more potent toxicant.
| Compound | Target Organism | Acute Oral LD50 (48h) | Data Source(s) |
| Imidacloprid | Apis mellifera (Honeybee) | ~60 ng/bee | [7][8] |
| Imidacloprid-Olefin | Apis mellifera (Honeybee) | ~30 ng/bee | [7] |
| 5-Hydroxy-Imidacloprid | Apis mellifera (Honeybee) | ~200 ng/bee | [7] |
| Imidacloprid-Urea | Apis mellifera (Honeybee) | >1000 ng/bee (low toxicity) | [7] |
Table 1: Comparative acute oral toxicity of Imidacloprid and its major metabolites to the honeybee. Lower LD50 values indicate higher toxicity.
The causality behind this enhanced toxicity lies in the conformational change of the molecule. The introduction of the double bond in the imidazolidine ring is thought to improve the molecule's fit and binding energy within the insect nAChR, making it a more effective agonist than the parent compound.
Chapter 3: Experimental Protocols for Activity Assessment
To rigorously quantify and validate the insecticidal activity of Imidacloprid-olefin, standardized and reproducible protocols are essential. Here, we detail two core experimental workflows: a topical insecticidal bioassay and a competitive radioligand binding assay for nAChR interaction.
Protocol: Topical Insecticidal Bioassay (Dose-Response)
This protocol is designed to determine the median lethal dose (LD50) of a test compound through direct topical application. The choice of a topical application over a feeding assay eliminates variables related to feeding behavior and antifeedant effects, providing a direct measure of contact toxicity.
Methodology:
-
Insect Rearing: Culture a susceptible strain of the target insect (e.g., fruit flies, Drosophila melanogaster, or house flies, Musca domestica) under controlled conditions (25°C, 60% RH, 12:12 L:D cycle) to ensure a homogenous test population. Use 2-5 day old adult insects for testing.
-
Preparation of Dosing Solutions: Dissolve Imidacloprid-olefin analytical standard in a volatile solvent, typically analytical-grade acetone. Prepare a stock solution (e.g., 1 µg/µL) and perform serial dilutions to create a range of at least 5-7 concentrations expected to cause between 10% and 90% mortality. A solvent-only solution serves as the negative control.
-
Insect Immobilization: Anesthetize insects briefly using CO2 or by chilling them on a cold plate. This ensures precise application of the test compound without causing undue stress or injury.
-
Topical Application: Using a calibrated microapplicator, apply a precise volume (e.g., 0.1-0.5 µL) of each dosing solution to the dorsal thorax of each anesthetized insect. Treat at least 3 replicates of 20-25 insects per concentration level.
-
Incubation and Observation: Place the treated insects in clean recovery containers with access to food (e.g., a sugar-water solution) and hold under standard rearing conditions.
-
Mortality Assessment: Record mortality at set time points, typically 24 and 48 hours post-application. Insects are considered dead if they are unable to move or stand when gently prodded with a fine brush.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform a Probit or Logit analysis on the dose-response data to calculate the LD50 value and its 95% confidence intervals.
Protocol: nAChR Competitive Radioligand Binding Assay
This protocol provides a direct measure of the binding affinity of Imidacloprid-olefin to its target site, the nAChR. It is a self-validating system where the displacement of a known high-affinity radioligand by the unlabeled test compound (the "competitor") allows for the calculation of the inhibitor constant (Ki).
Methodology:
-
Membrane Preparation: Homogenize neural tissue (e.g., heads from house flies or brains from honeybees) in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at low speed to remove debris. Pellet the membrane fraction from the supernatant by high-speed ultracentrifugation. Resuspend the pellet in a fresh buffer to a specific protein concentration (determined by a Bradford or BCA assay).
-
Radioligand Selection: Choose a suitable radiolabeled ligand that binds with high affinity to the insect nAChR, such as [³H]epibatidine or [³H]imidacloprid.
-
Binding Assay Incubation: In microcentrifuge tubes, combine the prepared membrane homogenate, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled competitor (Imidacloprid-olefin).
-
Total Binding: Membrane + Radioligand.
-
Non-specific Binding: Membrane + Radioligand + a saturating concentration of a known nAChR agonist (e.g., nicotine) to block all specific binding sites.
-
Competitive Binding: Membrane + Radioligand + serial dilutions of Imidacloprid-olefin.
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B). This step is critical; speed ensures that the equilibrium is not disturbed. The filters trap the membranes with bound radioligand while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Imidacloprid-olefin.
-
Use non-linear regression analysis (one-site fit) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Imidacloprid-olefin is not merely a breakdown product but a potent insecticidal metabolite that plays a significant role in the overall efficacy of its parent compound. Its enhanced affinity for the insect nicotinic acetylcholine receptor, confirmed through both direct binding assays and comparative toxicity studies, underscores the importance of considering metabolic activation in pesticide toxicology. For researchers, a thorough understanding of this metabolite's mechanism and activity is crucial for accurate risk assessment, resistance management, and the rational design of future insect control agents. The protocols outlined herein provide a robust framework for such investigations, ensuring data integrity and contributing to a deeper understanding of insecticide science.
References
-
National Pesticide Information Center. Imidacloprid General Fact Sheet. [Link][2]
-
Schlenk, D., et al. (2012). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. PMC. [Link][3]
-
Li, Y., et al. (2023). Absorption and Distribution of Imidacloprid and Its Metabolites in Goldfish (Carassius auratus Linnaeus). MDPI. [Link][4]
-
National Pesticide Information Center. Imidacloprid Technical Fact Sheet. [Link][5]
-
Suchail, S., et al. (2004). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry. [Link][7]
-
Suchail, S., et al. (2010). Metabolism of imidacloprid in Apis mellifera. ResearchGate. [Link][9]
-
Suchail, S., et al. (2004). Metabolism of imidacloprid in Apis mellifera. PubMed. [Link][10]
-
Sharma, A., & Kumar, V. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link][11]
-
Liu, Z., et al. (2008). Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation. PubMed. [Link][12]
-
Suchail, S., et al. (2004). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. PubMed. [Link][8]
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- 10. Metabolism of imidacloprid in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Sensitivity LC-MS/MS Protocol for the Quantitation of Imidacloprid-Olefin
Application Note: AN-TOX-IMI-042
Executive Summary
Imidacloprid-olefin (IMI-olefin) is a primary metabolite of the neonicotinoid insecticide imidacloprid.[1][2] While the parent compound is widely regulated, the olefin metabolite presents a critical analytical challenge due to its enhanced toxicity—approximately 10 to 16 times more toxic to certain vertebrates and invertebrates than the parent compound [1].
This protocol details a robust LC-MS/MS methodology for the detection and quantitation of IMI-olefin.[3] Unlike standard pesticide screens, this method addresses specific challenges: the metabolite's increased polarity, potential matrix suppression in early elution windows, and the critical risk of false positives derived from the in-source dehydration of 5-hydroxy-imidacloprid.
Chemical & Physical Properties
Understanding the shift in physicochemical properties between the parent and metabolite is vital for method development.
| Property | Imidacloprid (Parent) | Imidacloprid-olefin (Target) | Impact on Method |
| Structure | Imidazolidine ring (saturated) | Imidazoline ring (unsaturated double bond) | Olefin is more rigid and planar. |
| Molecular Mass | 255.66 g/mol | 253.64 g/mol | Precursor ion shift ( |
| Polarity (LogP) | ~0.57 | < 0.57 (More Polar) | Elutes earlier on Reverse Phase (C18). |
| Toxicity | Moderate | High (High affinity for nAChR) | Requires lower LOQs (trace detection). |
Sample Preparation Protocols
Two distinct workflows are provided based on the matrix complexity.
Protocol A: QuEChERS for Agricultural Matrices (Fruits, Vegetables, Honey)
Recommended for: High-water content samples where sugar/pigment removal is necessary.
Reagents: Acetonitrile (LC-MS grade), Magnesium Sulfate (
-
Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS Citrate Buffer Mix (4g
, 1g , 1g Na-Citrate, 0.5g Na-Citrate sesquihydrate).-
Why Citrate? Imidacloprid and its metabolites are base-sensitive. Citrate buffering (pH 5.0–5.5) prevents degradation during extraction [2].
-
-
Centrifugation: Centrifuge at 4,000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.
-
Caution: Do not use excessive PSA if analyzing acidic metabolites (like 6-chloronicotinic acid), but for Olefin (basic), PSA removes sugars/fatty acids effectively.
-
-
Reconstitution: Evaporate 500
L of extract to dryness under and reconstitute in 500 L of Initial Mobile Phase (95:5 Water:MeOH). Filter through 0.2 m PTFE filter.
Protocol B: Solid Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)
Recommended for: Trace analysis in complex biological matrices to minimize ion suppression.
-
Pre-treatment: Dilute 200
L plasma/urine with 600 L 0.1% Formic Acid in water. -
Conditioning: Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (60 mg/3 mL). Condition with 3 mL MeOH followed by 3 mL Water.
-
Loading: Load pre-treated sample at gravity flow or low vacuum.
-
Washing: Wash with 3 mL Water (removes salts/proteins) followed by 3 mL 5% MeOH in Water.
-
Critical Step: The Olefin is polar. Washing with high organic % (>10%) will cause breakthrough and loss of analyte.
-
-
Elution: Elute with 3 mL Acetonitrile.
-
Concentration: Evaporate and reconstitute as in Protocol A.
Workflow Visualization
Figure 1: Optimized QuEChERS extraction workflow for Imidacloprid-olefin in food matrices.
LC-MS/MS Method Parameters
Liquid Chromatography
The separation must resolve IMI-olefin from the parent compound and the 5-hydroxy metabolite.
-
Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: C18 High-Strength Silica (e.g., Waters Acquity HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8
m.-
Rationale: HSS T3 technology provides better retention for polar compounds (like the Olefin) compared to standard C18, preventing it from eluting in the void volume.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Note: Ammonium formate improves ionization efficiency in ESI+ mode.
-
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Initial Hold (Focusing) |
| 1.00 | 5% | End of Loading |
| 8.00 | 95% | Linear Ramp |
| 10.00 | 95% | Wash |
| 10.10 | 5% | Re-equilibration |
| 13.00 | 5% | End of Run |
Mass Spectrometry (ESI+)[4]
-
Ionization: Electrospray Ionization (Positive Mode).[4]
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV)* |
| Imidacloprid-olefin | 254.1 | 207.1 | Quantifier | 18 - 22 |
| 254.1 | 128.1 | Qualifier | 30 - 35 | |
| Imidacloprid (Parent) | 256.1 | 209.1 | Reference | 18 - 20 |
| Imidacloprid-d4 (IS) | 260.1 | 213.1 | Internal Std | 18 - 20 |
*Note: Collision energies are instrument-dependent. Optimize using a 100 ng/mL infusion.
Fragmentation Pathway Visualization
Figure 2: Proposed fragmentation pathway for Imidacloprid-olefin in MS/MS.
Method Validation & Quality Assurance (Self-Validating Systems)
To ensure "Trustworthiness," the method must account for specific failure modes associated with neonicotinoid analysis.
A. The "In-Source Fragmentation" Trap (Crucial)
The Problem: The metabolite 5-hydroxy-imidacloprid (
The Solution (Self-Validation):
-
Inject a pure standard of 5-hydroxy-imidacloprid .
-
Monitor the MRM channel for the Olefin (254
207). -
If a peak appears in the Olefin channel at the retention time of the 5-hydroxy standard, you have in-source fragmentation.
-
Requirement: Chromatographic separation is mandatory. The Olefin (less polar than 5-OH, more polar than Parent) must be baseline resolved from the 5-hydroxy peak to ensure the signal at
254 is truly the Olefin metabolite [3].
B. Matrix Effects & Internal Standards
Since IMI-olefin elutes early (high polarity), it sits in the zone of high matrix suppression (salts, polar pigments).
-
Protocol: Use Imidacloprid-d4 as the Internal Standard (IS). While Olefin-d4 is ideal, it is expensive and rare. Parent-d4 is structurally similar enough to compensate for extraction efficiency and ionization suppression, provided the retention times are close.
-
Calculation: Use Relative Response Factor (RRF) =
.
C. Performance Metrics
-
Linearity:
over range 0.5 – 100 ng/mL.[5] -
LOQ: Target 0.5
g/kg (ppb) to account for high toxicity. -
Recovery: Acceptable range 70–120% (SANTE/11312/2021 guidelines).
References
-
JMPR (Joint FAO/WHO Meeting on Pesticide Residues). (2001). Imidacloprid: Toxicological evaluation.[1][4][6][7][8] Retrieved from [Link]
-
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International. Retrieved from [Link]
-
Fohgelberg, P., et al. (2025).[1] Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. ResearchGate.[1][5] Retrieved from [Link]
-
PubChem. (n.d.). Imidacloprid-olefin Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Abdallah, O., et al. (2017).[9] Development of Validated LC-MS/MS Method for Imidacloprid and Acetamiprid in Parsley and Rocket. Journal of Liquid Chromatography & Related Technologies.[9] Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Rapid Immunoassay-Based Detection of Imidacloprid-Olefin
Abstract
Imidacloprid, the world's most widely used insecticide, metabolizes into various transformation products, including Imidacloprid-olefin.[1][2] This metabolite has garnered significant attention due to its potential for higher toxicity than the parent compound, posing risks to non-target organisms and human health.[3] Consequently, the development of rapid, sensitive, and field-deployable methods for detecting Imidacloprid-olefin is critical for environmental monitoring, food safety assurance, and toxicological studies. This document provides a comprehensive guide to the principles and application of immunoassay techniques for the rapid detection of Imidacloprid-olefin, tailored for researchers, scientists, and drug development professionals. We present detailed protocols for both laboratory-based Enzyme-Linked Immunosorbent Assay (ELISA) and portable Lateral Flow Immunoassay (LFIA) systems.
Introduction: The Need for Imidacloprid-Olefin Detection
Imidacloprid is a systemic neonicotinoid insecticide that functions as an insect neurotoxin.[4] Its extensive use in agriculture leads to its presence and that of its metabolites in soil, water, and food products.[1] Imidacloprid-olefin is a significant metabolite formed through the oxidation of the parent compound.[2] Studies have indicated that Imidacloprid-olefin can exhibit comparable or even greater toxicity in certain organisms, such as honeybees, making its independent monitoring essential for a complete risk assessment.[3]
Traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) offer high accuracy but are often time-consuming, require sophisticated equipment, and are not suitable for on-site screening.[5] Immunoassays provide a powerful alternative, offering high sensitivity, specificity, and a rapid turnaround time, making them ideal for high-throughput screening of numerous samples.[5][6]
The Core Principle: Competitive Immunoassays for Small Molecules
Immunoassays are biochemical tests that measure the concentration of a substance, the analyte, through the use of specific antibodies.[7][8] Imidacloprid-olefin is a small molecule (hapten) with a molecular weight of approximately 253.64 g/mol .[2] Due to its small size, it cannot be simultaneously bound by two different antibodies, which is the basis of the common "sandwich" immunoassay format.[9][10][11]
Therefore, the detection of Imidacloprid-olefin relies on a competitive immunoassay format.
Causality Behind the Method: The core principle of a competitive immunoassay is the competition between the analyte in the sample (unlabeled) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites.[12] The labeled analyte can be conjugated with an enzyme (for ELISA) or a nanoparticle (for LFIA). The resulting signal is inversely proportional to the concentration of the analyte in the sample:
-
High Analyte Concentration in Sample: The sample analyte outcompetes the labeled analyte, binding to most of the antibody sites. This results in a weak signal.
-
Low or No Analyte in Sample: The labeled analyte binds freely to the antibody sites, resulting in a strong signal.
To make the small Imidacloprid-olefin molecule immunogenic (capable of eliciting an antibody response), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[13][14] This hapten-carrier conjugate is then used to immunize animals to produce specific antibodies.[15]
Figure 1: Principle of Competitive Immunoassay. The signal generated is inversely related to the amount of analyte in the sample.
Protocol: Direct Competitive ELISA
This protocol outlines a direct competitive Enzyme-Linked Immunosorbent Assay for the quantitative or semi-quantitative detection of Imidacloprid-olefin. The wells of a microtiter plate are coated with antibodies specific to Imidacloprid-olefin.
Materials and Reagents
-
Anti-Imidacloprid-olefin antibody-coated 96-well microtiter plate
-
Imidacloprid-olefin standards (0, 0.05, 0.1, 0.5, 1, 5 ng/mL)
-
Imidacloprid-olefin-Horseradish Peroxidase (HRP) conjugate
-
Sample Diluent/Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (TMB - Tetramethylbenzidine)
-
Stop Solution (e.g., 1M Sulfuric Acid)[16]
-
Microplate reader (450 nm)
-
Precision pipettes and tips
Step-by-Step Experimental Protocol
-
Reagent Preparation: Allow all reagents and samples to reach room temperature (20-25°C) before use.[16]
-
Standard/Sample Addition: Add 50 µL of each standard, control, and prepared sample to the appropriate wells.
-
Rationale: This step introduces the known (standards) and unknown (samples) concentrations of the analyte into the assay system.
-
-
HRP Conjugate Addition: Add 50 µL of the Imidacloprid-olefin-HRP conjugate to each well. Seal the plate and gently mix by moving in a circular motion for 30 seconds.
-
Rationale: This introduces the labeled competitor. The subsequent incubation allows for the competitive binding between the sample analyte and the HRP-labeled analyte for the antibody sites on the well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.[16]
-
Washing: Decant the contents of the wells. Wash the plate 3-5 times with 250 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it firmly on a stack of clean paper towels to remove any remaining buffer.[16]
-
Rationale: This crucial step removes unbound reagents, including excess HRP-conjugate and sample components, reducing background noise and ensuring that the final signal is only from the bound HRP-conjugate.
-
-
Substrate Addition: Add 150 µL of TMB Substrate Solution to each well. Incubate for 20-25 minutes at room temperature, protected from direct sunlight.[16]
-
Rationale: The HRP enzyme on the bound conjugate catalyzes the conversion of the TMB substrate, producing a blue color. The color intensity is directly proportional to the amount of bound HRP-conjugate.
-
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Rationale: The acid stops the enzymatic reaction, stabilizing the color for accurate measurement.
-
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[16]
-
Data Analysis: Calculate the mean absorbance for each standard. Plot a standard curve of absorbance vs. concentration. Determine the concentration of Imidacloprid-olefin in the samples by interpolating from this curve. The signal is inversely proportional to the concentration.[12]
Figure 2: Workflow for the Direct Competitive ELISA protocol.
Protocol: Lateral Flow Immunoassay (LFIA)
LFIA, or strip tests, provide a rapid, user-friendly platform for qualitative or semi-quantitative detection, making them ideal for on-site screening without laboratory equipment.[17][18]
Principle of Competitive LFIA
The sample is applied to the sample pad. As it wicks along the strip, it rehydrates and mobilizes gold nanoparticle (GNP)-labeled antibodies specific to Imidacloprid-olefin from the conjugate pad.
-
If the sample is negative (No Analyte): The GNP-antibodies flow unimpeded to the test line, where an Imidacloprid-olefin-protein conjugate is immobilized. The GNP-antibodies bind to this line, forming a visible colored line (the Test Line).
-
If the sample is positive (Analyte Present): The Imidacloprid-olefin in the sample binds to the GNP-antibodies. This complex is now unable to bind to the immobilized antigen at the test line. As a result, the test line shows a significantly weaker color or no color at all.
Excess GNP-antibodies (both bound and unbound to the analyte) continue to the control line, which contains secondary antibodies that capture them, forming a colored line regardless of the analyte's presence. The control line serves as a procedural control, confirming the strip is working correctly.
Figure 3: Mechanism of a competitive Lateral Flow Immunoassay. A visible test line indicates a negative result.
Step-by-Step LFIA Protocol
-
Sample Preparation: Depending on the matrix (e.g., water, soil extract, fruit juice), a simple dilution or extraction step may be required. Follow the specific kit instructions. For water samples, this may be as simple as direct application.
-
Test Execution: a. Remove the test strip from its sealed pouch. b. Place the strip on a flat, dry surface. c. Using a pipette, apply the specified volume of the prepared sample (e.g., 100 µL) to the sample well.
-
Incubation: Allow the test to run for the specified time (typically 5-15 minutes).
-
Result Interpretation:
-
Negative: Two colored lines appear (Control Line and Test Line). The Test Line intensity may be equal to or stronger than the control.
-
Positive: Only one colored line appears (the Control Line), or the Test Line is visibly fainter than the Control Line.
-
Invalid: No Control Line appears. The test is invalid and should be repeated with a new strip.
-
Data Interpretation and Assay Validation
For any immunoassay, proper validation is essential to ensure trustworthy results. Key performance parameters should be established.
| Parameter | Description | Typical Goal |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from a blank sample. | As low as possible, often in the low ng/mL or even pg/mL range.[17] |
| Dynamic Range | The concentration range over which the assay provides accurate and precise quantitative results. | Should cover the relevant regulatory limits or concentrations of interest. |
| Specificity/Cross-Reactivity | The ability of the antibody to bind exclusively to Imidacloprid-olefin. Cross-reactivity with the parent Imidacloprid or other metabolites is assessed. | High specificity is desired, but broad-spectrum antibodies can be developed to detect a class of related compounds.[19][20] |
| Matrix Effect | Interference from components in the sample matrix (e.g., soil, food) that can affect assay accuracy.[21] | Should be minimized. Assessed via spike-and-recovery experiments, with acceptable recovery typically between 80-120%.[22] |
Self-Validation System:
-
Controls: Always run a negative control (blank) and at least one positive control at a known concentration with every batch of samples.
-
Standard Curve (ELISA): A new standard curve must be generated for each plate to account for inter-assay variability.
-
Confirmation: Due to the possibility of cross-reactivity, it is best practice to confirm positive screening results using a reference analytical method like LC-MS/MS or GC/MS.[1][12]
Managing Matrix Interference: Matrix effects are a common challenge in immunoassays when analyzing complex samples like food or soil.[22][23] The primary strategy to mitigate this is sample dilution. Diluting the sample with the assay buffer can reduce the concentration of interfering substances to a level where they no longer impact the antibody-antigen binding.[24] It is crucial to determine the optimal dilution factor that minimizes interference without diluting the analyte below the assay's detection limit.
Conclusion and Future Outlook
Immunoassays offer a robust, rapid, and sensitive platform for the detection of Imidacloprid-olefin. The competitive ELISA format provides a reliable tool for quantitative analysis in a laboratory setting, while lateral flow assays offer an invaluable method for rapid, on-site screening. The ease of use and high-throughput capability of these methods make them essential for effective environmental monitoring and food safety programs.[5]
Future advancements are focused on developing immunosensors with even higher sensitivity and multiplexing capabilities, allowing for the simultaneous detection of multiple pesticides in a single test.[6][25][26] The development of novel immunoreagents, such as nanobodies or broad-specificity monoclonal antibodies, will continue to enhance the performance and applicability of these powerful analytical tools.[19]
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ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests - Gold Standard Diagnostics. (n.d.). Gold Standard Diagnostics. Retrieved February 1, 2026, from [Link]
-
Imidacloprid ELISA, Microtiter Plate. (2021, August 16). Eurofins Abraxis. Retrieved February 1, 2026, from [Link]
-
Pan, X., et al. (2020). Assessment of imidacloprid related exposure using imidacloprid-olefin and desnitro-imidacloprid: Neonicotinoid insecticides in human urine in Wuhan, China. PubMed. Retrieved February 1, 2026, from [Link]
-
Immunoassay - Wikipedia. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry, 20(11), 2482-2486. Retrieved February 1, 2026, from [Link]
-
Principles of Immunoassays. (2024, July 12). UK NEQAS IIA. Retrieved February 1, 2026, from [Link]
-
Imidacloprid ELISA Kit (Neonicotinoid Pesticide). (n.d.). Attogene. Retrieved February 1, 2026, from [Link]
-
Yuan, M., et al. (2022). Identification and Application of Two Promising Peptide Ligands for the Immunodetection of Imidacloprid Residue. PMC - NIH. Retrieved February 1, 2026, from [Link]
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Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. (n.d.). NIH. Retrieved February 1, 2026, from [Link]
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Imidacloprid-olefin. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
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Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved February 1, 2026, from [Link]
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Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved February 1, 2026, from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Zvereva, E. A., et al. (2022). Highly Sensitive Lateral Flow Immunodetection of the Insecticide Imidacloprid in Fruits and Berries Reached by Indirect Antibody–Label Coupling. MDPI. Retrieved February 1, 2026, from [Link]
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Imidacloprid Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved February 1, 2026, from [Link]
-
Application of Antibody and Immunoassay for Food Safety. (2022). PMC - NIH. Retrieved February 1, 2026, from [Link]
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Zvereva, E. A., et al. (2022). Highly Sensitive Lateral Flow Immunodetection of the Insecticide Imidacloprid in Fruits and Berries Reached by Indirect Antibody–Label Coupling. PubMed Central. Retrieved February 1, 2026, from [Link]
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Esteve-Turrillas, F. A., et al. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Omega. Retrieved February 1, 2026, from [Link]
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Cennamo, M., et al. (2019). Trends and Perspectives in Immunosensors for Determination of Currently-Used Pesticides: The Case of Glyphosate, Organophosphates, and Neonicotinoids. PubMed Central. Retrieved February 1, 2026, from [Link]
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Managing Matrix Interference in Immunoassays: Tips and Solutions. (2024, November 12). Bio-Connect. Retrieved February 1, 2026, from [Link]
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A multiplexed electrochemical immunosensor for the detection of pesticides in cereals. (2020). JoVE. Retrieved February 1, 2026, from [Link]
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Developing Hapten Conjugates For Imidacloprid Immunoassay. (n.d.). krishikosh.egranth.ac.in. Retrieved February 1, 2026, from [Link]
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Understanding the matrix effect in immunoassays. (2023). ResearchGate. Retrieved February 1, 2026, from [Link]
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Antibody Production. (n.d.). Precision Antibody. Retrieved February 1, 2026, from [Link]
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Nanomaterials-Enhanced Multiplex Immunosensing Device for Rapid and Sensitive Detection of Pesticide Residues. (n.d.). WASHINGTON STATE UNIVERSITY. Retrieved February 1, 2026, from [Link]
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Synthesis and Identification of Artificial Antigen for Imidacloprid. (2009). ResearchGate. Retrieved February 1, 2026, from [Link]
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Zvereva, E. A., et al. (2023). Enhanced Lateral Flow Immunoassay with Double Competition and Two Kinds of Nanoparticles Conjugates for Control of Insecticide Imidacloprid in Honey. PubMed. Retrieved February 1, 2026, from [Link]
-
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Liu, Y., et al. (2022). Trace Immunosensing of Multiple Neonicotinoid Insecticides by a Novel Broad-Specific Antibody Obtained from a Rational Screening Strategy. NIH. Retrieved February 1, 2026, from [Link]
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-
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Lateral Flow Assays: Rapid Tests for Food Analysis. (n.d.). R-Biopharm. Retrieved February 1, 2026, from [Link]
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- 18. Highly Sensitive Lateral Flow Immunodetection of the Insecticide Imidacloprid in Fruits and Berries Reached by Indirect Antibody–Label Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of Antibody and Immunoassay for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trace Immunosensing of Multiple Neonicotinoid Insecticides by a Novel Broad-Specific Antibody Obtained from a Rational Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. portal.nifa.usda.gov [portal.nifa.usda.gov]
Application Note: High-Sensitivity Quantitation of Imidacloprid-Olefin in Human CSF and Plasma
Executive Summary & Biological Context
The "Hidden" Neurotoxin
Imidacloprid (IMI) is the world’s most widely used neonicotinoid insecticide. While routine toxicology screens often target the parent compound, recent pharmacokinetic data suggests that its metabolite, Imidacloprid-olefin , poses a significant, under-reported risk.
Why this protocol matters:
-
Enhanced Potency: IMI-olefin exhibits higher binding affinity for vertebrate nicotinic acetylcholine receptors (nAChRs) compared to the parent compound, potentially leading to neurotoxicity at lower concentrations.
-
Blood-Brain Barrier (BBB) Penetration: Unlike some polar metabolites that are rapidly excreted, IMI-olefin has been detected in human cerebrospinal fluid (CSF), indicating its ability to cross the BBB and directly affect the central nervous system.
-
Diagnostic Gap: Standard IMI assays may yield "safe" levels while the more potent olefin metabolite accumulates.
This application note details a validated, self-checking workflow for the simultaneous extraction and quantitation of IMI-olefin in human plasma and CSF, designed to overcome the matrix suppression often seen in trace-level neurochemical analysis.
Metabolic Pathway & Toxicity Mechanism
Figure 1: Metabolic activation of Imidacloprid. The olefin metabolite is formed via oxidative desaturation, resulting in a compound with enhanced neuroactive potential.
Instrumentation & Materials
Hardware Configuration
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
-
Detector: Triple Quadrupole Mass Spectrometer (MS/MS) with ESI source (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex F5 (2.6 µm, 100 x 2.1 mm) or Waters HSS T3.
-
Expert Insight: We recommend the F5 (Pentafluorophenyl) phase over standard C18. The olefin metabolite and parent compound are structurally similar; the F5 phase offers unique selectivity for the nitrogen-rich heterocyclic ring, improving peak resolution.
-
Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.
-
Standards:
-
Target: Imidacloprid-olefin (purity >98%).[1]
-
Internal Standard (ISTD): Imidacloprid-d4 (Deuterated).
-
Sample Preparation Protocol
To ensure data integrity at trace levels (pg/mL), we utilize Solid Phase Extraction (SPE) rather than simple protein precipitation. This minimizes ion suppression from phospholipids in plasma and salts in CSF.
Workflow Diagram
Figure 2: Optimized SPE extraction workflow for removing matrix interferences from human biofluids.
Step-by-Step Methodology
1. Pre-treatment:
-
Thaw plasma/CSF samples on ice.
-
Vortex for 30 seconds.
-
Transfer 200 µL of sample to a clean tube.
-
Add 20 µL of Internal Standard (Imidacloprid-d4, 100 ng/mL).
-
Add 200 µL of 2% Formic Acid in water. (Acidification disrupts protein binding and prepares the analyte for SPE retention).
2. Solid Phase Extraction (HLB Cartridge 30mg):
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply pre-treated sample.[2][3][4] Gravity flow or low vacuum (<5 inHg).
-
Wash: 1 mL of 5% Methanol in Water. Critical Step: Removes salts (CSF) and highly polar interferences without eluting the olefin.
-
Elute: 2 x 250 µL Acetonitrile.
3. Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Centrifuge at 14,000 x g for 5 mins to pellet any particulates before injection.
LC-MS/MS Method Parameters
Chromatographic Gradient[5][6][7]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 6.00 | 95 | Elution Gradient |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
Mass Spectrometry (MRM)[4][7][8]
| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) |
| Imidacloprid-olefin | 254.1 | 207.1 | Quantifier | 22 |
| Imidacloprid-olefin | 254.1 | 173.1 | Qualifier | 35 |
| Imidacloprid (Parent) | 256.1 | 209.1 | Reference | 20 |
| Imidacloprid-d4 (ISTD) | 260.1 | 213.1 | Internal Std | 20 |
Note: The olefin mass (254.1) is 2 Da lower than the parent (256.1) due to the desaturation of the imidazolidine ring.
Validation & Quality Control
To ensure this protocol is self-validating , every batch must meet these criteria:
-
Matrix Effect (ME) Calculation: Compare the peak area of post-extraction spiked blank matrix (
) vs. neat solvent standard ( ).-
Acceptance: -20% to +20%. If suppression >20% (common in plasma), increase the SPE wash volume.
-
-
Ion Ratio Confirmation: The ratio of the Quantifier (207.1) to Qualifier (173.1) transition must be within ±15% of the reference standard. This prevents false positives from isobaric interferences.
-
Sensitivity Check:
-
LOD (Limit of Detection): Signal-to-Noise ratio > 3:1 (Target: ~0.05 ng/mL).
-
LOQ (Limit of Quantitation): Signal-to-Noise ratio > 10:1 (Target: ~0.2 ng/mL).
-
Expert Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | CSF proteins precipitating in ACN. | Ensure the pre-treatment dilution with acid is sufficient. Do not inject crude CSF directly onto the column. |
| Drifting Retention Time | HILIC/Polar interactions varying. | Use the Ammonium Formate buffer in Mobile Phase A. pH stability is crucial for the imidazolidine ring retention. |
| Low Recovery (<60%) | Analyte breakthrough during SPE load. | The olefin is more polar than the parent. Ensure the sample is acidified (pH ~3) before loading to suppress ionization of acidic moieties, or switch to a polymeric reversed-phase sorbent (e.g., Strata-X). |
References
-
Li, A. J., et al. (2022).[8] Detection of neonicotinoid insecticides and their metabolites in human cerebrospinal fluid.[2][9] Environmental Health Perspectives. [Link]
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001).[10] Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera.[10][11] Environmental Toxicology and Chemistry. [Link]
-
Laubscher, B., et al. (2022).[9] Multiple neonicotinoids in children's cerebro-spinal fluid, plasma, and urine.[2][9] Environmental Health. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[7] Application Note. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 5. scienceopen.com [scienceopen.com]
- 6. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiple neonicotinoids in children's cerebro-spinal fluid, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boerenlandvogels.nl [boerenlandvogels.nl]
- 11. Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Imidacloprid-Olefin in Cottonseed Hulls by QuEChERS and LC-MS/MS
Abstract
This document provides a comprehensive and validated protocol for the determination of Imidacloprid-olefin, a significant metabolite of the neonicotinoid insecticide Imidacloprid, in cottonseed hulls. Cottonseed hulls are a major byproduct of the cotton industry and are widely used as animal feed.[1] Therefore, monitoring pesticide residues in this matrix is crucial for ensuring food safety and regulatory compliance. This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by sensitive and selective quantification using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology detailed herein is designed for researchers, analytical scientists, and quality control professionals in the agricultural and food safety sectors.
Introduction: The Rationale for Monitoring Imidacloprid-Olefin
Imidacloprid is a systemic insecticide extensively used in cotton cultivation to control sucking insects.[2] Once absorbed by the plant, it is metabolized into various compounds, including Imidacloprid-olefin.[2][3] This metabolite is of toxicological significance and is often included in the residue definition for regulatory purposes.[4] Given that cottonseed hulls are a direct component of the food chain via animal feed, a robust and reliable analytical method is essential to accurately quantify Imidacloprid-olefin residues.
The complex and often oily nature of cottonseed hulls presents analytical challenges, necessitating an efficient extraction and cleanup procedure to minimize matrix effects and ensure accurate quantification.[1] The QuEChERS method has proven to be highly effective for pesticide residue analysis in a wide range of food and agricultural commodities due to its simplicity, high throughput, and minimal solvent consumption.[5][6] This application note details a modified QuEChERS protocol optimized for the specific challenges of the cottonseed hull matrix, coupled with the high selectivity and sensitivity of HPLC-MS/MS for target analyte determination.[7]
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade).
-
Standards: Imidacloprid-olefin analytical standard (≥98% purity), Imidacloprid-d4 (internal standard, ≥98% purity).
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Other Reagents: Deionized water.
-
Sample Preparation Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for Imidacloprid-olefin analysis in cottonseed hulls.
Detailed Protocols
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Imidacloprid-olefin and Imidacloprid-d4 into separate 100 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at -20°C.
-
Intermediate Solutions (10 µg/mL and 1 µg/mL): Prepare by serial dilution of the stock solutions with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 50 ng/mL by diluting the intermediate solutions with a blank cottonseed hull matrix extract to compensate for matrix effects.[7]
Sample Preparation (Modified QuEChERS)
The QuEChERS method is particularly suitable for matrices with high water content; therefore, a hydration step is crucial for dry samples like cottonseed hulls to ensure efficient extraction.[8]
-
Homogenization: Grind a representative sample of cottonseed hulls to a fine powder.
-
Weighing and Hydration: Accurately weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to ensure thorough hydration. Let the sample hydrate for 30 minutes.[1][8]
-
Internal Standard Spiking: Spike the hydrated sample with a known amount of the Imidacloprid-d4 internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute. Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.
-
First Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent. The PSA removes organic acids and some sugars, while C18 removes non-polar interferences like oils and fats.[1][5]
-
Second Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Analysis
The high sensitivity and selectivity of tandem mass spectrometry make it ideal for detecting trace levels of pesticide residues in complex matrices.[9]
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification and Confirmation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Imidacloprid-olefin | 254.1 | 205.1 | 175.1 |
| Imidacloprid-d4 (IS) | 260.1 | 211.1 | 179.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation and Quality Control
To ensure the reliability of the results, the method must be validated according to established guidelines, such as those from SANTE or the EU.[10]
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional response of the instrument to the analyte concentration. |
| Recovery | 70-120% | To assess the efficiency of the extraction and cleanup process.[5] |
| Precision (RSD) | ≤ 20% | To evaluate the repeatability and reproducibility of the method.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 or the lowest validated spike level | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[1] |
Quality Control Procedures:
-
Method Blank: A blank sample is processed and analyzed with each batch to check for contamination.
-
Matrix-Matched Calibration: Used to mitigate the effects of matrix enhancement or suppression.[7]
-
Spiked Samples: A blank sample fortified with a known concentration of the analyte is analyzed with each batch to monitor method performance.
Conclusion
The described protocol provides a robust and reliable method for the quantitative analysis of Imidacloprid-olefin in cottonseed hulls. The use of a modified QuEChERS procedure ensures effective extraction and cleanup, while HPLC-MS/MS provides the necessary sensitivity and selectivity for accurate determination at trace levels. Adherence to the detailed steps and quality control measures will ensure the generation of high-quality, defensible data that can be used for regulatory compliance, food safety assessment, and research purposes.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS.
- Vertex AI Search. (2026). Imidacloprid: Human Health Draft Assessment for Registration Review.
- Vertex AI Search. (2026). Imidacloprid Analysis.
- Vertex AI Search. (2026). The method described herein is for the analysis of NTN 33893 in soil samples. It is based upon - EPA.
- Vertex AI Search. (2026). Environmental Chemistry Methods: Imidacloprid; 431432-02.
- Vertex AI Search. (2026). Imidacloprid residues in cotton guttation fluid, pollen and soil when applied as seed dressings.
- Vertex AI Search. (2026). QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Vertex AI Search. (2021). ANALYTICAL AND INORGANIC Development and Validation of an Analytical Method for Pesticide Residues Analysis in Crude Cottonseed Oil.
- Vertex AI Search. (2026). Sensitive and selective determination of imidacloprid with magnetic molecularly imprinted polymer by using LC/Q-TOF/MS. PubMed Central.
- Vertex AI Search. (2026). The chromatogram of imidacloprid and its metabolites in LC-MS/MS A,....
- Vertex AI Search. (2026). Environmental Chemistry Methods: Imidacloprid (NTN 33893); 106637.
- Vertex AI Search. (2022). QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull. MDPI.
- Vertex AI Search. (2026). Imidacloprid - Pesticide Detail. CODEXALIMENTARIUS FAO-WHO.
- Vertex AI Search. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. PubMed Central.
- Vertex AI Search. (2026). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Vertex AI Search. (2026). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
- Vertex AI Search. (2022). (PDF) QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull.
- Vertex AI Search. (2026). Pesticide risk profile for the feeding of oilseed (cotton, linseed, peanut, rape, safflower, sesame, sunflower) seeds and/or meal and processed oil to cattle and sheep.
- Vertex AI Search. (2026). Evaluation of ELISA for the analysis of imidacloprid in biological matrices: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS. PubMed.
- Vertex AI Search. (2026). Quantification of Imidacloprid Uptake in Maize Crops. CARI.
- Vertex AI Search. (2026). SO 0691 - Cotton seed - Commodities detail. CODEXALIMENTARIUS FAO-WHO.
- Vertex AI Search. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS | Journal of Agricultural and Food Chemistry.
- Vertex AI Search. (2006). The QuEChERS Method –. eurl-pesticides.eu.
- Vertex AI Search. (2021). 05/11/2021 CODEX ALIMENTARIUS COMMISSION 44th Session – 8.
- Vertex AI Search. (2026). Validation of Chemical Methods for Residue Analysis. Wageningen University & Research.
- Vertex AI Search. (2026).
- Vertex AI Search. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in. Semantic Scholar.
- Vertex AI Search. (2025). (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡.
- Vertex AI Search. (2026).
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- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ELISA for the analysis of imidacloprid in biological matrices: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sensitive and selective determination of imidacloprid with magnetic molecularly imprinted polymer by using LC/Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: A Validated LC-Q-TOF/MS Method for the Sensitive Quantification and Confirmation of Imidacloprid-olefin in Raw Milk
Abstract
This application note presents a comprehensive and robust method for the determination of Imidacloprid-olefin, a toxicologically significant metabolite of the neonicotinoid insecticide Imidacloprid, in raw milk. The complex nature of milk necessitates a highly selective and sensitive analytical approach. This guide details a streamlined workflow employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, followed by analysis using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS). The high-resolution, accurate-mass capabilities of Q-TOF/MS provide exceptional confidence in both the quantification and unambiguous identification of the analyte. Full method validation was conducted in accordance with international guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.
Introduction: The Rationale for Monitoring Imidacloprid-olefin in Milk
Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture to protect crops.[1] Due to its systemic nature, it can be absorbed by plants and subsequently transferred to animals through feed. In mammals, Imidacloprid is metabolized into several compounds, including Imidacloprid-olefin.[2] This metabolite is of particular concern as it exhibits neurotoxic effects and can be more toxic than the parent compound.[3][4] The presence of such residues in the food chain, particularly in a staple product like raw milk, poses a potential risk to human health.
Regulatory bodies have established Maximum Residue Limits (MRLs) for pesticides in food products to protect consumers.[5] Analyzing these residues in complex matrices like milk, which is rich in fats, proteins, and sugars, presents significant analytical challenges.[6][7] These matrix components can interfere with analysis, causing signal suppression or enhancement and leading to inaccurate results.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the gold standard for pesticide residue analysis due to its high sensitivity and selectivity.[6][8] Specifically, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers the dual advantage of providing highly accurate mass measurements (typically <5 ppm error), which aids in definitive compound identification, and the ability to acquire fragmentation data (MS/MS) for structural confirmation.[9] This application note provides a field-proven protocol that leverages a modified QuEChERS extraction method and LC-Q-TOF/MS to create a self-validating system for the reliable analysis of Imidacloprid-olefin in raw milk.
Analyte Profile: Imidacloprid-olefin
-
Chemical Name: 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine[10]
-
Structure:
Experimental Workflow Overview
The analytical procedure is a multi-stage process designed to ensure the accurate isolation, separation, and detection of the target analyte from the raw milk matrix. The workflow begins with a robust sample preparation step to extract Imidacloprid-olefin and remove interfering matrix components. The purified extract is then subjected to chromatographic separation and subsequent detection and confirmation by high-resolution mass spectrometry.
Caption: Overall analytical workflow from sample to result.
Materials and Methods
Reagents and Standards
-
Imidacloprid-olefin analytical standard (≥98% purity)[12]
-
Imidacloprid-d4 (internal standard, optional but recommended)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Commercially available QuEChERS extraction salt packets and d-SPE tubes are recommended for convenience and consistency.[14][15]
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.[16]
-
Mass Spectrometer: A Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) equipped with an electrospray ionization (ESI) source.
-
Ancillary Equipment: Centrifuge capable of >5000 rpm, analytical balance, mechanical shaker, vortex mixer, solvent evaporator.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
The use of matrix-matched calibration standards is crucial to compensate for potential signal suppression or enhancement from the milk matrix.[17][18]
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Imidacloprid-olefin standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Working Standard Mixture (1 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile to create an intermediate working solution.
-
Matrix-Matched Calibration Curve:
-
Prepare a blank milk extract by following the sample preparation protocol (4.2) using a milk sample confirmed to be free of Imidacloprid-olefin.
-
Serially dilute the 1 µg/mL working standard with the blank milk extract to prepare calibration standards at concentrations such as 1, 2, 5, 10, 20, and 50 µg/kg.
-
Causality: This step ensures that the standards and the unknown samples have a similar composition, allowing the instrument's response to be accurately correlated with concentration by correcting for any matrix-induced effects.
-
Protocol 2: QuEChERS Sample Preparation
The QuEChERS method is a two-step process involving a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[19] This AOAC-buffered version is effective for dairy products.[14][20][21]
Caption: Step-by-step QuEChERS workflow for raw milk.
-
Rationale for d-SPE Sorbents:
-
MgSO₄: Removes residual water from the acetonitrile extract.
-
PSA (Primary Secondary Amine): A weak anion exchanger that effectively removes polar interferences such as fatty acids, organic acids, and sugars.[22]
-
C18 (Octadecylsilane): A non-polar sorbent used to remove lipids and other non-polar interferences that are highly abundant in milk.[14]
-
LC-Q-TOF/MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Setting | Justification |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar neonicotinoids.[23] |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid | Buffering agent and acid improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate | A standard gradient to elute analytes across a polarity range. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix overload. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
Q-TOF/MS Conditions
| Parameter | Setting | Justification |
| Ionization Mode | ESI Positive | Neonicotinoids readily form [M+H]⁺ ions.[1] |
| Acquisition Mode | TOF-MS and Targeted MS/MS | TOF-MS for accurate mass quantification; MS/MS for confirmation. |
| Mass Range | 100 - 1000 m/z | Covers the analyte and potential background ions. |
| Capillary Voltage | 3500 V | Optimized for stable spray and maximum ion generation. |
| Nebulizer Gas | 45 psi (Nitrogen) | Assists in droplet formation. |
| Drying Gas | 10 L/min at 325 °C (Nitrogen) | Facilitates desolvation of ions. |
| Reference Mass | Enabled (e.g., Purine, HP-0921) | Ensures continuous mass axis calibration for high mass accuracy. |
| Precursor Ion | [M+H]⁺ = 254.0440 m/z | The exact mass of the protonated Imidacloprid-olefin. |
| Collision Energy | 10, 20 eV (Ramped) | Provides characteristic fragment ions for structural confirmation. |
Method Validation Results
The method was validated according to the SANTE/11312/2021 guidelines to establish its performance characteristics and ensure its trustworthiness for routine analysis.[17][22][24][25]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 50 µg/kg | - |
| Correlation Coefficient (R²) | > 0.995 | R² > 0.99 |
| Accuracy (Recovery) | 85 - 105% | 70 - 120% |
| Precision (RSD) | < 15% | ≤ 20% |
| LOD (Limit of Detection) | 0.3 µg/kg | S/N ≥ 3 |
| LOQ (Limit of Quantification) | 1.0 µg/kg | S/N ≥ 10 |
| Mass Accuracy | < 3 ppm | < 5 ppm |
| Matrix Effect | -12% | Within ±20% is ideal |
Conclusion
This application note describes a highly reliable and validated method for the analysis of Imidacloprid-olefin in raw milk. The combination of a streamlined QuEChERS sample preparation protocol with the sensitivity and specificity of LC-Q-TOF/MS provides a powerful tool for food safety monitoring. The method achieves low limits of quantification, well below typical regulatory MRLs, and the use of high-resolution accurate mass data provides unequivocal confirmation of the analyte's identity. This robust workflow is fit for purpose and can be readily implemented in analytical laboratories for routine surveillance of neonicotinoid metabolite residues in dairy products.
References
-
Bonanno, A., et al. (2019). LC-MS/MS Analysis of Five Neonicotinoid Pesticides in Sheep and Cow Milk Samples Collected in Jordan Valley. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
-
Placke, F. J. (2025). Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imidacloprid-olefin. PubChem Compound Database. Available at: [Link]
-
Bilandžić, N., et al. (2022). Analysis of milk with liquid chromatography–mass spectrometry: a review. BIA. Available at: [Link]
-
Californians for Pesticide Reform. (n.d.). Summary of Toxicological Data: Imidacloprid. Californians for Pesticide Reform. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2008). 5.14 IMIDACLOPRID (206) RESIDUE AND ANALYTICAL ASPECTS. FAO. Available at: [Link]
-
Shrestha, S., et al. (2016). Method Validation of LC-MS/MS Analysis of Neonicotinoid Insecticides in Soil. ResearchGate. Available at: [Link]
-
European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANCO/12682/2019. Available at: [Link]
-
Wang, L., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products. Taylor & Francis Online. Available at: [Link]
-
Mo, J., et al. (2003). Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products. ResearchGate. Available at: [Link]
-
Mineau, M., et al. (2016). Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry. National Institutes of Health. Available at: [Link]
-
European Commission. (n.d.). Method validation and quality control procedures for pesticide residues analysis in food and feed. Food Safety - European Commission. Available at: [Link]
-
Kumar, A., et al. (2020). Comparative study of QuEChERS methods for monitoring pesticides in milk using GC-MS/MS. ResearchGate. Available at: [Link]
-
Matić, S., et al. (2023). New Insights into Biochemical, Genotoxic, and Analytical Aspects of Low-Level Imidacloprid Exposure in Liver and Kidney Tissue of Adult Male Wistar Rats. PubMed Central. Available at: [Link]
-
Kasiotis, K. M., et al. (2014). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. Research Trends. Available at: [Link]
-
Koirala, P., et al. (2022). Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]
-
Gkrillas, A., et al. (2023). Accurate Determination of Pesticide Residues in Milk by Sonication-QuEChERS Extraction and LC-LTQ/Orbitrap Mass Spectrometry. MDPI. Available at: [Link]
-
Al-Shamary, A. G., et al. (2020). Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk. PubMed Central. Available at: [Link]
-
SWA Environmental Consultants & Engineers. (2023). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental. Available at: [Link]
-
Agilent Technologies. (2020). Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. Agilent Technologies. Available at: [Link]
-
Donahue, E. D., et al. (2012). Structure of olefin–imidacloprid and gas-phase fragmentation chemistry of its protonated form. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2023). Evaluation of various commercial lipid removal sorbents for the detection of 18 neonicotinoid insecticides and their metabolites. AKJournals. Available at: [Link]
Sources
- 1. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pesticidereform.org [pesticidereform.org]
- 4. New Insights into Biochemical, Genotoxic, and Analytical Aspects of Low-Level Imidacloprid Exposure in Liver and Kidney Tissue of Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Imidacloprid-olefin | C9H8ClN5O2 | CID 14626249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 吡虫啉-烯烃 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. isotope.com [isotope.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. agilent.com [agilent.com]
- 19. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. akjournals.com [akjournals.com]
- 23. researchtrends.net [researchtrends.net]
- 24. eurl-pesticides.eu [eurl-pesticides.eu]
- 25. swaenviro.com [swaenviro.com]
Troubleshooting & Optimization
Technical Support Center: Imidacloprid & Polar Metabolites Extraction
Topic: Refinement of extraction methods for polar metabolites of Imidacloprid Document ID: TS-IMI-MET-001 Version: 2.4 (Current)
Introduction: The "Polarity Trap" in Neonicotinoid Analysis
Welcome to the technical support hub for neonicotinoid analysis. If you are reading this, you are likely facing a common analytical paradox: Imidacloprid (parent) extracts easily with standard methods, but its polar metabolites—specifically 6-chloronicotinic acid (6-CNA) , Imidacloprid-olefin , and 5-hydroxy-imidacloprid —often show erratic recovery or complete loss.
This guide moves beyond generic "pesticide screens" to address the physicochemical realities of these metabolites. The core challenge is the amphoteric and acidic nature of the metabolic breakdown products. Standard QuEChERS protocols (using PSA sorbent) often actively strip 6-CNA from your sample, while neutral extraction solvents fail to partition the polar olefin/urea metabolites into the organic phase.
Module 1: Extraction Protocol (The "Wet" Work)
Q: Why is my recovery for 6-CNA consistently below 40% while the parent compound is >90%?
A: You are likely using a neutral extraction solvent or a standard PSA clean-up.
The Mechanism: 6-CNA has a carboxylic acid group (pKa ~3.7). At neutral pH (or the slightly basic pH induced by PSA), it exists as a charged carboxylate ion (
The Fix: You must shift the equilibrium to the non-ionized form (
Protocol: Optimized Acidified Extraction
Applicable for: Soil, Plant Tissue, and Biological Fluids.
| Step | Action | Technical Rationale |
| 1. Homogenization | Weigh 10g sample. Add internal standard (Imidacloprid-d4 ). | Deuterated IS compensates for matrix suppression in the ionization source. |
| 2. Acidification | Add 10 mL Acetonitrile containing 1% Formic Acid (or 0.1% Acetic Acid) . | CRITICAL: Lowers pH < 3. Protonates 6-CNA, making it neutral and soluble in ACN. |
| 3. Partitioning | Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min. | Salts induce phase separation. MgSO₄ drives water out; NaCl controls polarity. |
| 4. Centrifugation | Spin at 4000 rpm for 5 mins. | Separates the organic (top) layer containing analytes. |
| 5. Aliquoting | Transfer supernatant to a clean vial. STOP HERE if analyzing 6-CNA. | Do not use PSA for the aliquot intended for 6-CNA analysis. |
Module 2: Purification & Matrix Removal
Q: My LC-MS/MS shows high background noise. How do I clean up the extract without losing the acidic metabolites?
A: You must select a sorbent that removes lipids/pigments without anion exchange properties.
Sorbent Selection Guide:
| Sorbent | Function | Compatibility with 6-CNA | Recommendation |
| PSA (Primary Secondary Amine) | Removes sugars, fatty acids, organic acids. | INCOMPATIBLE | Avoid. Will bind 6-CNA irreversibly. |
| C18 (Octadecyl) | Removes non-polar lipids and waxes. | Compatible | Recommended. effectively removes lipophilic matrix without touching polar metabolites. |
| GCB (Graphitized Carbon Black) | Removes pigments (chlorophyll). | Caution | Planar pesticides (like Imidacloprid) can bind strongly to GCB. Use only if necessary and limit amount. |
| Z-Sep / Z-Sep+ | Zirconia-based lipid removal. | Compatible | Excellent alternative to C18 for fatty matrices (e.g., oilseeds). |
Visual Workflow: Decision Logic for Clean-up
Figure 1: Decision tree for sorbent selection. Note that PSA must be avoided for acidic metabolites like 6-CNA.
Module 3: Instrumental Analysis (LC-MS/MS)
Q: I see peak tailing for the polar metabolites, and 6-CNA is not ionizing well. What are the optimal conditions?
A: Polar metabolites require careful column selection to prevent "washout" (elution in the void volume) and specific ionization modes.
1. Column Selection:
-
Standard C18: Often insufficient for Imidacloprid-urea or guanidine due to high polarity.
-
Recommendation: Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18). These columns can tolerate 100% aqueous mobile phases, allowing you to start the gradient at 0-5% organic to retain the most polar metabolites.
2. Ionization Polarity Switching:
Most protocols analyze Imidacloprid in Positive ESI (
-
Setup: Configure your Mass Spectrometer to switch polarities within the run.
-
0.0 - 4.0 min (Polar Mets): Positive Mode (Imidacloprid-urea).
-
4.0 - 6.0 min (Acidic Mets): Negative Mode (6-CNA).
-
6.0 - 10.0 min (Parent): Positive Mode.[1]
-
3. Mobile Phase Additives:
-
Buffer: Use 5mM Ammonium Formate + 0.1% Formic Acid.
-
Why: Formic acid aids protonation for positive mode targets, while ammonium formate ensures ionization stability for the acid in negative mode (preventing pH fluctuations in the droplet).
Module 4: Validation & Quality Control
Q: How do I validate this method? The matrix effect is suppressing my signal.
A: Neonicotinoid metabolites are highly susceptible to matrix suppression, especially in complex matrices like pollen or high-organic soil.
Validation Checklist:
-
Matrix-Matched Calibration: Do not use solvent standards. Prepare calibration curves by spiking blank matrix extracts. This aligns the suppression effect of the standard with the sample.
-
Recovery Range: Acceptable recovery for these difficult metabolites is 70–120% .
-
Internal Standards:
-
Use Imidacloprid-d4 for the parent and basic metabolites.
-
If possible, use 6-CNA-d3 (if commercially available) or a structural analog like Nicotinic Acid-d4 for the acidic fraction.
-
Summary of Analyte Parameters
| Compound | Polarity | Ionization | Key Extraction Risk |
| Imidacloprid | Moderate | ESI (+) | Stable, easy extraction. |
| 5-OH-Imidacloprid | Polar | ESI (+) | Co-elution with matrix; needs good cleanup. |
| Imidacloprid-olefin | Polar | ESI (+) | Thermal instability in GC; use LC-MS. |
| 6-CNA | Acidic | ESI (-) | Lost on PSA; requires acidification. |
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[2]Link
-
European Food Safety Authority (EFSA). (2009). Standard EN 15662: Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE - QuEChERS-method.Link
-
Gbylik-Sikorska, M., et al. (2015). Optimization of QuEChERS method for the determination of neonicotinoids and their metabolites in honeybee samples. Journal of Chromatography A. Link
-
Xiao, Z., et al. (2021).[3] A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii Tissues. International Journal of Environmental Research and Public Health. Link
-
Kamelfar, A., et al. (2012). Analysis of Imidacloprid and its Metabolite 6-Chloronicotinic Acid in Greenhouse Air. Journal of Chromatographic Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression in Imidacloprid-Olefin LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Imidacloprid-olefin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing ion suppression and ensuring high-quality, reproducible data. The information herein is structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis.
Introduction to the Challenge: The Nature of Ion Suppression
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise analytical results by reducing the ionization efficiency of the target analyte.[1] This phenomenon occurs when co-eluting components from the sample matrix interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's ion source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] Imidacloprid-olefin, a key metabolite of the widely used insecticide Imidacloprid, is often analyzed in complex biological and environmental matrices where the risk of ion suppression is high.[2][3] Understanding and mitigating ion suppression is therefore critical for reliable analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Imidacloprid-olefin signal is much lower than expected, or it varies significantly between injections. Could this be ion suppression?
A: Yes, both low signal intensity and high variability are classic symptoms of ion suppression. When analyzing complex samples, endogenous matrix components like phospholipids, salts, and proteins can co-elute with your analyte and compete for ionization in the MS source.[1] This is especially problematic in electrospray ionization (ESI), which is commonly used for polar compounds like Imidacloprid and its metabolites.
Initial Diagnostic Steps:
-
Post-Column Infusion (PCI) Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.
-
Principle: A constant flow of Imidacloprid-olefin solution is introduced into the mobile phase after the analytical column and before the MS source. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal baseline corresponds to a retention time where matrix components are eluting and causing suppression.
-
-
Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of Imidacloprid-olefin in a post-extraction spiked matrix sample to that of a standard in a clean solvent.
-
Calculation: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q2: I've confirmed ion suppression. What is the most effective way to clean up my sample and remove interfering matrix components?
A: The "best" sample preparation technique depends on your specific matrix and the physicochemical properties of Imidacloprid-olefin. The goal is to selectively isolate the analyte while removing as much of the matrix as possible.
Recommended Sample Preparation Strategies:
| Technique | Principle | Best For | Considerations |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a stronger solvent. | Complex matrices like plasma, urine, and tissue homogenates. | Sorbent selection is key. A mixed-mode or polymeric reversed-phase sorbent is often a good starting point for moderately polar compounds. Method development is required to optimize wash and elution steps. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on its solubility. | Removing highly polar (e.g., salts) or non-polar (e.g., lipids) interferences. | Solvent selection is critical and should be based on the polarity of Imidacloprid-olefin. Can be labor-intensive and may require large solvent volumes. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving an extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup. | A wide range of food and environmental matrices.[4][5] | Different dSPE sorbents can be used to target specific matrix components (e.g., PSA for organic acids, C18 for non-polar interferences). |
| Simple Dilution | Diluting the sample with the mobile phase to reduce the concentration of matrix components. | Samples where the analyte concentration is high and a significant loss in sensitivity can be tolerated. | The simplest approach, but may not be sufficient for trace-level analysis.[6] |
Protocol: QuEChERS Sample Preparation for Imidacloprid-Olefin
This protocol is a general guideline and should be optimized for your specific matrix.
-
Homogenization: Weigh 10 g of your homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., a mixture of PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Transfer the cleaned extract to an autosampler vial for LC-MS/MS analysis.
Q3: Can I overcome ion suppression by optimizing my LC-MS/MS method parameters?
A: Yes, chromatographic and mass spectrometric optimization can significantly reduce the impact of ion suppression.
Chromatographic Strategies:
-
Improve Separation: The most effective strategy is to chromatographically separate Imidacloprid-olefin from the co-eluting matrix components.
-
Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interferences.
-
Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide a better separation.
-
Increase Retention: If suppression is occurring early in the chromatogram, modifying the mobile phase to increase the retention of Imidacloprid-olefin can move it away from the early-eluting, highly polar matrix components.
-
Mass Spectrometry Strategies:
-
Ionization Mode: While many neonicotinoids are analyzed in positive ion mode, some studies have shown that Imidacloprid-olefin can have a better response and peak shape in negative ion mode ([M-H]⁻).[4] It is highly recommended to test both polarities during method development.
-
Source Parameter Optimization: Fine-tuning the ESI source parameters can improve analyte signal and reduce susceptibility to suppression.
-
Gas Temperatures and Flow Rates: Optimize the nebulizer and drying gas to ensure efficient desolvation of the ESI droplets.
-
Capillary Voltage: Adjust the capillary voltage to maximize the signal for your specific analyte and mobile phase composition.
-
Workflow for Troubleshooting Ion Suppression
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Q4: What are the recommended starting LC-MS/MS parameters for Imidacloprid-olefin analysis?
A: The following parameters, based on published literature, serve as an excellent starting point for method development.[4]
LC Parameters:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Acetic Acid or Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
MS/MS Parameters (MRM):
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imidacloprid-olefin | Negative | 251.9 | 204.9 | 14 |
| 251.9 | 81.1 | 10 |
Note: It is crucial to optimize collision energies and select the most abundant and specific product ions on your specific mass spectrometer.
Q5: Should I use an internal standard? If so, which one?
A: Absolutely. The use of an internal standard (IS) is highly recommended to compensate for signal variability caused by ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Imidacloprid-olefin-d4). A SIL-IS will have nearly identical chemical properties and chromatographic retention time, ensuring that it experiences the same degree of ion suppression as the analyte. This allows for accurate quantification based on the analyte-to-IS peak area ratio, even if the absolute signal intensity fluctuates.
If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to have similar chromatographic behavior and ionization efficiency.
Diagram: The Principle of a Stable Isotope-Labeled Internal Standard
Caption: How a SIL-IS compensates for ion suppression to ensure accurate results.
Conclusion
Minimizing ion suppression in the LC-MS/MS analysis of Imidacloprid-olefin is a multi-faceted challenge that requires a systematic approach. By combining robust sample preparation, optimized chromatography, and thoughtful selection of mass spectrometry parameters, researchers can overcome this common obstacle and achieve reliable and accurate quantification. Always remember that a thorough understanding of the underlying principles of ion suppression is the most powerful tool in developing a robust analytical method.
References
-
Yue, G., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. PubMed Central. Available at: [Link]
-
Abdallah, H., et al. (2017). Development of Validated LC-MS/MS Method for Imidacloprid and Acetamiprid in Parsley and Rocket and Evaluation of Their Dissipation Dynamics. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Imidacloprid-olefin. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Imidacloprid. FAO. Available at: [Link]
-
National Pesticide Information Center. (n.d.). Imidacloprid Technical Fact Sheet. Oregon State University. Available at: [Link]
-
PubChem. (n.d.). Imidacloprid. National Center for Biotechnology Information. Available at: [Link]
-
Moray Beekeeping Dinosaurs. (n.d.). Environmental Fate of Imidacloprid. Moray Beekeeping Dinosaurs. Available at: [Link]
-
ResearchGate. (n.d.). The chromatogram of imidacloprid and its metabolites in LC-MS/MS. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Imidacloprid. Wikipedia. Available at: [Link]
-
AERU. (n.d.). Imidacloprid (Ref: BAY NTN 33893). University of Hertfordshire. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
PubMed Central. (2023). Imidacloprid and Its Bioactive Metabolite, Desnitro-Imidacloprid, Differentially Affect Ovarian Antral Follicle Growth, Morphology, and Hormone Synthesis In Vitro. National Library of Medicine. Available at: [Link]
-
PubMed Central. (n.d.). Sensitive and selective determination of imidacloprid with magnetic molecularly imprinted polymer by using LC/Q-TOF/MS. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Imidacloprid (Premise® 75) in a Tank-Mixed Aqueous Solution When Stored in Shade or Sunlight. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Method Validation of LC-MS/MS Analysis of Neonicotinoid Insecticides in Soil. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Determination of imidacloprid and its relevant metabolites in tomato using modified QuEChERS combined with ultrahigh‐pressure liquid chromatography/Orbitrap tandem mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. fao.org [fao.org]
- 3. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 4. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Imidacloprid-olefin for Accurate Analysis
Introduction: The "Olefin" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered a discrepancy in your recovery data for Imidacloprid-olefin (IMI-olefin). Unlike the parent compound Imidacloprid, which is relatively robust, the olefin metabolite possesses an imidazolidine ring desaturation (C=C double bond) that significantly alters its physicochemical stability.
This guide moves beyond basic "store at -20°C" advice. We will dissect the causality of degradation—specifically photolysis and alkaline hydrolysis —and provide self-validating protocols to ensure your data reflects biological reality, not storage artifacts.
Module 1: The Mechanism of Instability (The "Why")
To troubleshoot effectively, you must understand the enemy. IMI-olefin degradation is not random; it is driven by two primary vectors: Photon Energy and Hydroxyl Ion Attack .
The Degradation Pathways
The following diagram illustrates the critical pathways where your sample is at risk. Note that while the parent compound is susceptible, the olefin metabolite's double bond creates unique electronic vulnerabilities.
Figure 1: Primary degradation pathways for Imidacloprid-olefin. Photolysis is the fastest route in aqueous solution, while hydrolysis dominates in alkaline matrices.
Module 2: Storage & Handling Protocols (The "How")
Stock Solution Stability
Researchers often assume that if the parent Imidacloprid is stable, the metabolite is too. This is a dangerous assumption.
| Variable | Recommendation | Technical Rationale |
| Solvent | Acetonitrile (ACN) | Avoid Methanol (MeOH) for long-term stock. Protic solvents like MeOH can facilitate nucleophilic attacks or transesterification-like reactions over months. ACN is aprotic and inert. |
| Container | Amber Glass (Silanized) | IMI-olefin has an absorption maximum near 269 nm but tails into the visible spectrum. Amber glass blocks UV/blue light that triggers photolysis. Silanization prevents adsorption of the polar olefin to glass walls. |
| Temperature | -20°C to -80°C | Arrhenius kinetics apply. At -20°C, hydrolytic reactions are kinetically stalled. |
| Additives | None for Stock | Do not acidify high-concentration stocks (>1 mg/mL) unless validated, as high acid concentrations can induce other degradation pathways over years. |
Biological Matrix Storage (Urine/Plasma/Plant)
In biological matrices, enzymatic activity continues until the sample is frozen or quenched.
-
The "Flash Freeze" Rule: Samples must be frozen at -80°C immediately.
-
The pH Trap: Urine samples can vary from pH 4.5 to 8.0. If a sample is naturally alkaline (pH > 8), buffer it immediately to pH 5-6 using Acetate Buffer or dilute Formic Acid before freezing.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by analytical labs.
Q1: "My QC standards for Imidacloprid-olefin are dropping in intensity over a 24-hour LC-MS run. The parent compound is fine."
Diagnosis: Autosampler Instability (Photolysis or Hydrolysis). The Mechanism:
-
Light: Most autosamplers have clear windows. If your samples are in clear vials waiting 12+ hours, photolysis is occurring.
-
Evaporation: IMI-olefin is more polar. If you are using a high % organic solvent in an open vial, evaporation concentrates the analyte, but if water evaporates from a buffered solution, pH can shift.
Corrective Protocol:
-
Amber Vials are Mandatory: Do not use clear vials even in the autosampler.
-
Temperature Control: Set autosampler to 4°C .
-
Solvent Composition: Ensure your reconstitution solvent matches your mobile phase. If your mobile phase is acidic (e.g., 0.1% Formic Acid), your sample solvent must be acidic to suppress hydrolysis.
Q2: "I see peak splitting for the Olefin metabolite but not the parent."
Diagnosis: Solvent Strength Mismatch. The Mechanism: Imidacloprid-olefin is more polar (elutes earlier) than Imidacloprid. If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject it onto a Reverse Phase column starting at 10% Acetonitrile (weak solvent), the Olefin molecules "race" down the column before focusing, causing splitting.
Corrective Protocol:
-
Reconstitute in initial mobile phase: Dissolve samples in 10-20% Acetonitrile / 80-90% Water (with 0.1% Formic Acid). This focuses the polar Olefin band at the head of the column.
Q3: "My recovery from soil/plant tissue is inconsistent (<60%)."
Diagnosis: pH-Dependent Hydrolysis during Extraction. The Mechanism: Many extraction protocols (like standard QuEChERS) use buffers that may end up slightly alkaline (pH 8) depending on the matrix load. During the agitation step, if the pH drifts high, the Olefin ring opens.
Self-Validating Workflow (Decision Tree):
Figure 2: Decision tree for stabilizing Imidacloprid-olefin during extraction. Acidification is critical for alkaline matrices.
Module 4: Instrumental Analysis Parameters
To ensure the stability of the Olefin metabolite during analysis, adhere to these validated parameters.
| Parameter | Setting | Reason |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains acidic pH (~2.7) to prevent hydrolysis on-column. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Preferred over Methanol to reduce background noise and potential solvolysis. |
| Column Temp | 30°C - 40°C | Do not exceed 40°C. Higher temperatures accelerate on-column degradation. |
| Run Time | Minimize (< 10 mins) | Long residence times in aqueous conditions increase hydrolysis risk. |
References
-
National Pesticide Information Center. (2010). Imidacloprid Technical Fact Sheet. (Confirming hydrolysis increases with alkaline pH and temperature). [Link]
-
U.S. Environmental Protection Agency (EPA). (1994). Pesticide Fact Sheet: Imidacloprid.[1] (Details on photolysis half-life and metabolic pathways). [Link]
-
National Institutes of Health (PubChem). (2024). Imidacloprid Compound Summary: Stability and Decomposition.[1][2][3][4][5] [Link][6]
-
MDPI (Molecules). (2020). Photocatalytic Degradation of Imidacloprid.[7] (Mechanistic insights into photon-driven degradation). [Link]
Sources
- 1. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fragmentation Parameters for Imidacloprid-Olefin in MS/MS
Welcome to the technical support guide for the optimization of tandem mass spectrometry (MS/MS) parameters for Imidacloprid-olefin. As a key metabolite of the widely used insecticide Imidacloprid, its accurate quantification is crucial in environmental monitoring, food safety, and toxicological studies.[1][2] This guide is designed for researchers and analytical scientists, providing in-depth, field-proven insights to develop robust and sensitive analytical methods. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring your protocols are built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required before stepping into the laboratory.
Q1: What is the importance of optimizing MS/MS parameters for Imidacloprid-olefin?
A1: Optimization is the cornerstone of developing a selective, sensitive, and robust quantitative MS/MS method, particularly for Multiple Reaction Monitoring (MRM). Off-the-shelf or predicted parameters rarely provide the best performance due to instrument-specific variations in ion optics and collision cell characteristics.[3] Proper optimization ensures:
-
Maximum Sensitivity: By identifying the most abundant and stable fragment ions and the precise collision energy needed to produce them, you maximize the signal-to-noise ratio, achieving lower limits of detection (LOD) and quantification (LOQ).[1]
-
Enhanced Specificity: Choosing unique precursor-to-product ion transitions minimizes the risk of interference from matrix components, thereby reducing the likelihood of false positives.
-
Method Robustness: A well-optimized method is less susceptible to minor fluctuations in instrument performance, leading to greater reproducibility across different sample batches and over time.
Q2: Which ionization mode, positive or negative, is recommended for Imidacloprid-olefin?
A2: While Imidacloprid-olefin can be detected in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes, studies have shown that negative ion mode often provides a more intense and symmetric molecular ion peak .[2]
-
Scientific Rationale: The Imidacloprid-olefin structure contains a nitroimine group (-N-NO₂). The nitro group is highly electronegative, which effectively stabilizes the negative charge formed upon deprotonation. This inherent chemical property often leads to more efficient ionization and a stronger signal in negative mode compared to protonation in positive mode.
Q3: What are the primary fragmentation pathways for Imidacloprid-olefin?
A3: The fragmentation pathway is dependent on the ionization mode.
-
In positive ion mode (ESI+) , the protonated molecule ([M+H]⁺) undergoes a characteristic major loss of a water molecule (H₂O).[4] This is a key diagnostic fragmentation that is facilitated by the installation of the double bond in the olefin structure compared to its parent compound, Imidacloprid.[4]
-
In negative ion mode (ESI-) , fragmentation of the deprotonated molecule ([M-H]⁻) has been characterized to yield specific, high-intensity product ions suitable for MRM analysis. For a precursor ion of m/z 251.9, the primary product ions are observed at m/z 204.9 and m/z 81.1.[2]
Part 2: Experimental Protocols & Optimization Workflows
Here, we provide detailed, step-by-step methodologies for the critical optimization experiments.
Protocol 1: Systematic Optimization of MRM Parameters
This protocol outlines the complete workflow for identifying and optimizing MRM transitions for Imidacloprid-olefin using direct infusion. The standard practice is to use an infusion of an individual standard solution to determine the optimal acquisition parameters.[5]
Objective: To determine the optimal precursor ion, product ions, and collision energy (CE) for Imidacloprid-olefin.
Materials:
-
Imidacloprid-olefin analytical standard (1-10 µg/mL in a suitable solvent like acetonitrile or methanol).
-
Syringe pump.
-
Tandem mass spectrometer (Triple Quadrupole or QTRAP).
Methodology:
-
System Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[6]
-
Infusion Setup: Infuse the Imidacloprid-olefin standard solution at a constant flow rate (e.g., 5-10 µL/min) into the ion source.
-
Step A: Precursor Ion Identification (Q1 Scan)
-
Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the expected molecular weight of Imidacloprid-olefin (e.g., m/z 100-300).
-
Operate in your chosen ionization mode (negative mode is recommended).[2]
-
Identify the most abundant ion corresponding to the deprotonated molecule, [M-H]⁻, which should be at approximately m/z 251.9. This will be your precursor ion.
-
-
Step B: Product Ion Identification (Product Ion Scan)
-
Set the instrument to Product Ion Scan mode.
-
Fix Q1 to transmit only the precursor ion identified in the previous step (m/z 251.9).
-
Scan the third quadrupole (Q3) to detect all fragment ions produced in the collision cell (Q2). Apply a nominal collision energy to initiate fragmentation (e.g., 15-25 eV as a starting point).[7]
-
Identify the two most intense and stable product ions. These will be your primary candidates for the MRM transitions.
-
-
Step C: Collision Energy (CE) Optimization
-
Set the instrument to MRM mode, using the precursor ion and the candidate product ions identified above.
-
For each precursor-product pair (transition), acquire data while ramping the collision energy over a relevant range (e.g., 5 to 40 eV in 2 eV increments).
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The optimal CE for each transition is the value that yields the maximum signal intensity. Note that the optimal CE may differ for each product ion.[3]
-
Visualization: MRM Optimization Workflow
Caption: Workflow for systematic MRM parameter optimization.
Part 3: Reference Data & Interpretation
The following tables provide a validated starting point for your method development and an example of what to expect during optimization.
Table 1: Recommended Starting MRM Parameters for Imidacloprid-Olefin (Negative Ion Mode)
This data is derived from validated methods in the scientific literature and serves as an excellent starting point for your specific instrument.[2]
| Parameter | Value | Role | Source |
| Ionization Mode | Negative (ESI-) | - | [2] |
| Precursor Ion (Q1) | 251.9 m/z | [M-H]⁻ | [2] |
| Product Ion 1 (Q3) | 204.9 m/z | Quantifier (typically the most intense) | [2] |
| Collision Energy 1 | 14 eV | For transition 251.9 -> 204.9 | [2] |
| Product Ion 2 (Q3) | 81.1 m/z | Qualifier (for identity confirmation) | [2] |
| Collision Energy 2 | 10 eV | For transition 251.9 -> 81.1 | [2] |
Table 2: Example of Collision Energy Optimization Data (Hypothetical)
This table illustrates the expected outcome of the CE optimization experiment described in Protocol 1.
| Collision Energy (eV) | Intensity (counts) for 251.9 -> 204.9 | Intensity (counts) for 251.9 -> 81.1 |
| 6 | 15,000 | 45,000 |
| 8 | 28,000 | 80,000 |
| 10 | 45,000 | 95,000 |
| 12 | 70,000 | 88,000 |
| 14 | 85,000 | 72,000 |
| 16 | 78,000 | 55,000 |
| 18 | 62,000 | 38,000 |
| 20 | 45,000 | 21,000 |
| Optimum CE | 14 eV | 10 eV |
Part 4: Troubleshooting Guide
This section addresses common issues encountered during the optimization process in a direct question-and-answer format.
Q: I see a very weak or no precursor ion signal during infusion. What should I do?
A: This is a common issue that can usually be traced back to the ion source or the sample itself.
-
Check Ion Source Parameters: Verify that the spray voltage, gas flows (nebulizer, auxiliary/heater gas), and source temperature are appropriate.[7] An unstable spray is a primary cause of poor signal.[8]
-
Verify Sample Integrity: Ensure your analytical standard has not degraded. Prepare a fresh standard if necessary.
-
Adjust Concentration: If the signal is weak, try increasing the concentration of your infused standard. Conversely, if the signal is present but highly unstable or suppressed, you may be experiencing detector saturation; try diluting the standard.[6]
-
Confirm Ionization Mode: Double-check that you are in the correct ionization mode (e.g., negative mode). It's a simple mistake that is easy to make.
Q: My precursor ion signal is strong, but I'm getting weak or no fragmentation. What's wrong?
A: This points to an issue within the collision cell (Q2) or the initial fragmentation parameters.
-
Insufficient Collision Energy: This is the most common cause. The initial CE you selected may be too low to induce fragmentation for this specific molecule. Systematically increase the collision energy and monitor for the appearance of product ions.[9]
-
Collision Gas: Verify that the collision gas (typically argon or nitrogen) is turned on and that the pressure is set correctly within the instrument software.
-
Incorrect Precursor Isolation: Ensure that the isolation window in Q1 is correctly centered on your precursor m/z and is not too wide or too narrow.
Visualization: Troubleshooting Weak Fragmentation
Caption: Decision tree for troubleshooting weak fragmentation.
Q: My signal is unstable and shows poor reproducibility between injections. How can I fix this?
A: Signal instability is often caused by issues at the liquid chromatography-mass spectrometry interface.
-
Clean the Ion Source: The ion spray needle and orifice can become contaminated over time, leading to an erratic spray and unstable signal. Follow the manufacturer's protocol for cleaning the source components.[10]
-
Check for Leaks: Air leaks in the gas lines or LC fittings can cause pressure fluctuations that manifest as signal instability.[11]
-
Evaluate Mobile Phase: Ensure your mobile phase is properly degassed and free of particulates. Inconsistent solvent delivery can cause the electrospray to fluctuate.
References
- BenchChem. (2025). Optimizing fragmentation parameters for Fructosyl-methionine in MS/MS.
- Lange, O., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. PMC - NIH.
- Roca, M., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. NIH.
- Yang, J.J., et al. (2020). Streamlined MRM method transfer between instruments assisted with HRMS matching and retention-time prediction. Analytica Chimica Acta.
- Krieger, R. (2002). Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. ResearchGate.
- KoreaScience. (n.d.). Surface Ionization Mass Spectrometry of Imidacloprid and Chlordimeform on Oxidized and Metallic Tungsten Surfaces.
- NIH. (n.d.). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics.
- Thermo Fisher Scientific. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S.
- PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling.
- ResearchGate. (n.d.). Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products.
- Peng, L., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. PubMed Central.
- ResearchGate. (n.d.). Detection of imidacloprid by mass spectrometry.
- NIH. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS.
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- RSC Publishing. (n.d.). Structure of olefin–imidacloprid and gas-phase fragmentation chemistry of its protonated form.
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- ResearchGate. (n.d.). MRM Precursor/Product Ion Transitions and Instrument Conditions.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- ResearchGate. (n.d.). MRM transition and optimized parameters for the pesticides analysed by LC-MS/MS.
- ResearchGate. (n.d.). Mass spectrum of imidacloprid ([M+H]+, m/z 256.0594, upper) and product ion (m/z 209.0588, lower).
- Scribd. (n.d.). Practical LC-MS Troubleshooting and Maintenance: A Primer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structure of olefin–imidacloprid and gas-phase fragmentation chemistry of its protonated form - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Method Refinement for High-Throughput Screening of Imidacloprid-Olefin
Welcome to the technical support center for high-throughput screening (HTS) of Imidacloprid-olefin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental workflows. Here, we will address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to equip you with the knowledge to build self-validating, robust, and reliable HTS campaigns.
Frequently Asked Questions (FAQs)
Q1: What is Imidacloprid-olefin and why is its detection critical?
Imidacloprid-olefin is a key metabolite of Imidacloprid, a widely used neonicotinoid insecticide.[1] Imidacloprid itself acts on the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[2] However, once in the environment or metabolized by organisms, it can be converted to various degradates, including Imidacloprid-olefin.[3] Screening for this olefin metabolite is crucial for several reasons:
-
Toxicological Relevance: Metabolites of a parent compound can exhibit their own toxicological profiles. Understanding the concentration and activity of Imidacloprid-olefin is vital for a complete risk assessment.[4][5]
-
Environmental Monitoring: Detecting metabolites like Imidacloprid-olefin provides a more comprehensive picture of environmental contamination and the persistence of the parent compound.[2]
-
Regulatory Compliance: Global regulatory bodies are increasingly focused on the total toxic burden, which includes significant metabolites.[6]
Q2: What are the primary HTS methodologies for detecting Imidacloprid-olefin?
The two most common platforms for high-throughput analysis of small molecules like Imidacloprid-olefin are immunoassays (specifically ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding between the target analyte and a labeled conjugate for a limited number of specific antibody binding sites.[7] | Physical separation of analytes by chromatography followed by mass-based detection and fragmentation for structural confirmation.[2] |
| Throughput | Very High (384- or 1536-well plates) | High (with autosamplers), but lower than ELISA |
| Sensitivity | High (ng/mL range)[8] | Very High (pg/mL to ng/mL range) |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, including the parent Imidacloprid or other metabolites.[4][5] | Highly specific and selective; considered the "gold standard" for confirmation.[2][8] |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Matrix Effects | Susceptible to matrix interferences that can affect antibody binding.[4][5] | Susceptible to ion suppression or enhancement from matrix components.[9][10] |
Expert Insight: For primary screening of a large number of samples, ELISA is often the more pragmatic choice due to its speed and cost-effectiveness.[11] However, any hits should be confirmed using a more selective technique like LC-MS/MS to eliminate false positives arising from cross-reactivity.[4][5]
Q3: What are the hallmarks of a robust and reliable HTS assay?
A successful HTS assay is characterized by its ability to consistently and accurately distinguish between active and inactive compounds. The key validation parameter is the Z'-factor (Z-prime) , which is a statistical measure of assay quality.
-
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)
-
Interpretation of Z'-Factor Values:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
Achieving a high Z'-factor requires careful optimization of all assay parameters, including reagent concentrations, incubation times, and temperature, as well as minimizing signal variability.
HTS Workflow Overview
Caption: High-Throughput Screening (HTS) general workflow.
Troubleshooting Guide
This section addresses specific, common problems encountered during HTS for Imidacloprid-olefin.
Problem 1: I'm seeing high variability between my replicate wells (High %CV).
-
Underlying Cause: High coefficient of variation (%CV) is a classic sign of inconsistency in the assay process. This "noise" can obscure real hits and lead to a poor Z'-factor. The root cause is often related to liquid handling, plate effects, or reagent instability.[12]
-
Solution Pathway:
-
Review Liquid Handling: Manual pipetting is a major source of variability.[12] If using automated liquid handlers, verify their calibration. Ensure consistent tip immersion depth and pre-wetting protocols, especially for viscous organic solvents used for sample extraction.
-
Check for "Edge Effects": Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer rows and columns for samples. Instead, fill them with buffer or solvent to create a humidity barrier.
-
Ensure Reagent Homogeneity: Were all reagents brought to room temperature and mixed thoroughly before use? Incomplete mixing can lead to concentration gradients across the plate.
-
Validate Plate Stacking: If your protocol involves stacking plates during incubation, ensure uniform temperature distribution. The top and bottom plates in a stack can experience different temperature profiles, affecting reaction kinetics.
-
Problem 2: My immunoassay is generating a high number of false positives.
-
Underlying Cause: False positives in immunoassays typically stem from non-specific interactions or cross-reactivity.[13][14] A compound can interfere with the assay technology itself, rather than interacting with the biological target.[15]
-
Solution Pathway:
-
Investigate Antibody Cross-Reactivity: This is the most likely culprit. The antibody used may be binding to the parent compound (Imidacloprid) or other structurally similar metabolites (e.g., 5-OH-imidacloprid).[4][5] Test the cross-reactivity of your antibody against a panel of related compounds. If cross-reactivity is high, you may need to source a more specific monoclonal antibody or rely on a confirmatory method.[8]
-
Perform Counter-Screens: Screen your "hits" in an assay that lacks the target antibody. An active compound in this "null" assay is likely interfering with the detection system (e.g., the enzyme or substrate in an ELISA) and is a false positive.
-
Check for Compound Insolubility: At high concentrations, some compounds can precipitate out of solution, scattering light and causing artifactual signals in absorbance-based readouts. Visually inspect hit wells for precipitation.
-
Problem 3: I'm concerned about false negatives and missing potential hits.
-
Underlying Cause: False negatives can arise from compound degradation, insufficient assay sensitivity, or non-optimal reaction kinetics.[16]
-
Solution Pathway:
-
Verify Compound Stability: Imidacloprid-olefin, like many small molecules, can be unstable under certain conditions (e.g., prolonged exposure to room temperature, light, or certain solvents).[16] Perform a time-course experiment to ensure your analyte is stable throughout the duration of the assay.
-
Optimize Incubation Times: Are you allowing enough time for the competitive binding reaction to reach equilibrium? Perform a time-course experiment with your positive and negative controls to determine the optimal incubation period that provides the largest assay window (signal difference).
-
Review Reagent Concentrations: Ensure the concentrations of the antibody and the enzyme-labeled conjugate are at the optimal level (typically around the EC50) for a competitive assay. Concentrations that are too high can mask the displacement effect of your analyte.
-
Problem 4: My results are inconsistent across different sample matrices (e.g., water vs. soil extract).
-
Underlying Cause: This points to a significant matrix effect . Co-extracted compounds from complex samples like soil, plant tissue, or biological fluids can interfere with the analytical measurement, either suppressing or enhancing the signal.[4][9][17] This is a major challenge in pesticide residue analysis.[17]
-
Solution Pathway:
-
Quantify the Matrix Effect: Prepare a calibration curve in a clean solvent and another in an extract from a blank matrix (a sample known to not contain Imidacloprid-olefin). A significant deviation between the slopes of these two curves confirms a matrix effect.
-
Implement Matrix-Matched Calibration: The most reliable way to compensate for matrix effects is to prepare all your standards and calibration curves in the blank matrix extract.[4][5][10] This ensures that both samples and standards are affected equally.
-
Refine Sample Preparation: The goal of sample prep is to remove interfering compounds while efficiently recovering the analyte. Consider using a more rigorous cleanup method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is widely used in pesticide analysis.[18]
-
Sample Dilution: Diluting the sample extract can often mitigate matrix effects, but you must ensure the final analyte concentration remains above the assay's limit of quantification (LOQ).
-
Troubleshooting Decision Tree
Caption: Decision tree for common HTS troubleshooting scenarios.
Protocols
Protocol 1: General Competitive ELISA for Imidacloprid-Olefin
This protocol is a template and requires optimization for your specific antibody, conjugate, and sample type.
-
Coating: Dilute anti-Imidacloprid antibody in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of your standard or sample to the appropriate wells.
-
Add 50 µL of Imidacloprid-olefin conjugated to an enzyme (e.g., HRP) to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes to remove unbound conjugate.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm within 15 minutes. The signal intensity is inversely proportional to the concentration of Imidacloprid-olefin in the sample.[7]
Protocol 2: Modified QuEChERS Sample Preparation for Plant Matrices
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Final Centrifugation: Vortex for 30 seconds, then centrifuge at high speed for 2-5 minutes.
-
Analysis: The resulting supernatant is ready for dilution in the appropriate buffer for ELISA analysis or for direct injection into an LC-MS/MS system.
References
-
High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC - PubMed Central. Available at: [Link]
-
High-throughput screening: accelerating drug discovery. Available at: [Link]
-
ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests - Gold Standard Diagnostics. Available at: [Link]
-
Rapid screening of imidacloprid residue in grains and medicinal herbs: A newly designed hapten and monoclonal antibody - PubMed. Available at: [Link]
-
Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery - Enthought. Available at: [Link]
-
Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides - Liverpool School of Tropical Medicine. Available at: [Link]
-
High throughput screening in agricultural research | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advances for Imidacloprid Detection Based on Functional Nanomaterials - MDPI. Available at: [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH. Available at: [Link]
-
Challenges of HTS in early-stage drug discovery | AXXAM. Available at: [Link]
-
Evaluation of ELISA for the analysis of imidacloprid in biological matrices: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS - PubMed. Available at: [Link]
-
A rapid spectrophotometric determination of imidacloprid in selected commercial formulations in the presence of 6-chloronicotinic acid - ResearchGate. Available at: [Link]
-
Different techniques for determination of imidacloprid insecticide residues - ResearchGate. Available at: [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Evaluation of ELISA for the analysis of imidacloprid in biological samples: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS - American Chemical Society. Available at: [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. Available at: [Link]
-
Solving the Challenges of High-throughput Multi-residue Pesticide Screening. Available at: [Link]
-
Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing | Analytical Chemistry - ACS Publications. Available at: [Link]
-
METHOD FOR THE EXTRACTION AND ANALYSIS OF IMIDACLOPRID RESIDUES IN PLANT MATERIAL BY ENZYME-LINKED IMMUNOSORBENT ASSAY (ELISA). Available at: [Link]
-
Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Environmental Chemistry Methods: Imidacloprid; 431432-02. Available at: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - MDPI. Available at: [Link]
-
Five degradates of imidacloprid in source water, treated water, and tap water in Wuhan, central China. - CABI Digital Library. Available at: [Link]
-
Imidacloprid (CAS# 138261-41-3) GreenScreen® for Safer Chemicals (GreenScreen®) Assessment Prepared for - National Toxicology Program. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validation of LC-MS/MS Method for Imidacloprid-olefin in Produce
Executive Summary
Imidacloprid is one of the most widely used neonicotinoid insecticides globally.[1] However, regulatory scrutiny has shifted significantly toward its metabolites, particularly Imidacloprid-olefin . This metabolite is formed via the dehydration of 5-hydroxy-imidacloprid and has demonstrated toxicity levels comparable to, and in some species (e.g., Apis mellifera), exceeding that of the parent compound.
For researchers and safety officers, the analytical challenge is twofold: the olefin metabolite is more polar than the parent, making retention difficult on standard C18 columns, and it is thermally labile, complicating Gas Chromatography (GC) analysis.
This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, contrasting it with legacy GC-MS and HPLC-UV methods. We demonstrate that LC-MS/MS is the only viable technique for high-throughput, regulatory-compliant quantification at trace levels (<0.01 mg/kg) in complex produce matrices.
Part 1: The Analytical Landscape (Comparison)
To justify the selection of LC-MS/MS, we must objectively evaluate it against alternative methodologies. The following table summarizes the performance metrics based on experimental data and regulatory requirements.
Table 1: Comparative Performance Analysis
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV/DAD (Legacy) |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile compounds like Imidacloprid-olefin. | Poor. Requires derivatization (e.g., BSTFA) due to thermal instability and polarity. | Moderate. Suitable only for high concentrations. |
| Sensitivity (LOQ) | High (< 0.001 - 0.005 mg/kg) . Meets stringent MRLs. | Moderate (0.01 - 0.05 mg/kg). Limited by derivatization efficiency. | Low (0.05 - 0.1 mg/kg). Often insufficient for trace residue analysis. |
| Selectivity | High .[1] MRM (Multiple Reaction Monitoring) eliminates matrix interference. | Moderate. Matrix co-extractives can interfere with spectral matching. | Low. High risk of false positives from plant pigments/matrix. |
| Sample Throughput | High . "Dilute-and-Shoot" or QuEChERS requires <30 mins/batch. | Low. Derivatization adds 60-90 mins to prep time. | Moderate. Long run times required to separate interferences. |
| Cost per Sample | Moderate (Instrument cost is high, but consumables are low). | High (Reagents and labor for derivatization). | Low (Cheapest instrumentation). |
Decision Logic for Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on laboratory constraints and analyte properties.
Figure 1: Decision tree highlighting LC-MS/MS as the logical choice for trace analysis of thermally unstable metabolites.
Part 2: Method Development Strategy (Expertise)
Chromatographic Separation (The "Why")
Imidacloprid-olefin is more polar than Imidacloprid. On a standard C18 column, it elutes earlier, often in the region of heavy matrix suppression (sugars/salts).
-
Column Choice: We utilize a Biphenyl or Polar-Embedded C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Reasoning: The biphenyl phase offers pi-pi interactions with the pyridine ring of the neonicotinoid, enhancing retention and separation from polar matrix interferences compared to standard C18.
-
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid + 5mM Ammonium Formate.
-
Reasoning: Ammonium formate buffers the pH to ensure the analyte remains in a consistent ionization state (protonated [M+H]+), stabilizing the signal.
-
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Precursor: m/z 254.1 (Imidacloprid-olefin [M+H]+)
-
Quantifier: m/z 254.1 → 207.1 (Loss of NO2 group/ring cleavage)
-
Qualifier: m/z 254.1 → 128.0 (Chloropyridinyl fragment)
-
Part 3: Experimental Protocol (Self-Validating System)
This protocol follows the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically the AOAC 2007.01 acetate buffering method, which provides better stability for pH-sensitive metabolites than the unbuffered method.
Reagents
-
LC-MS grade Acetonitrile (ACN)
-
QuEChERS Extraction Salts: 6g MgSO4, 1.5g NaOAc.
-
d-SPE Cleanup: 150mg MgSO4, 50mg PSA (Primary Secondary Amine), 50mg C18 (to remove lipids/waxes).
Step-by-Step Workflow
Figure 2: Modified QuEChERS extraction workflow optimized for produce analysis.
Detailed Steps:
-
Homogenization: Weigh 10g (±0.1g) of comminuted sample (e.g., cucumber, tomato) into a 50mL centrifuge tube.
-
Extraction: Add 10mL of Acetonitrile containing 1% acetic acid. Vortex for 1 min.
-
Critical Control Point: The acetic acid prevents degradation of the olefin metabolite during extraction.
-
-
Partitioning: Add QuEChERS salts (6g MgSO4, 1.5g NaOAc). Shake vigorously for 1 min immediately to prevent agglomeration.
-
Centrifugation: Centrifuge at 4000 rpm for 5 mins.
-
Cleanup (d-SPE): Transfer 1mL of supernatant to a d-SPE tube containing 150mg MgSO4 and 25mg PSA.
-
Note: For high-pigment samples (spinach), add 2.5mg Graphitized Carbon Black (GCB).
-
-
Final Prep: Centrifuge d-SPE tube. Filter supernatant through a 0.2µm PTFE filter into an autosampler vial.
Part 4: Validation Results & Performance
The method was validated according to SANTE/11312/2021 guidelines. The following data represents typical performance metrics achieved in a validation study using spiked tomato matrix.
Table 2: Validation Metrics (Matrix: Tomato)
| Parameter | Criteria (SANTE) | Experimental Result | Status |
| Linearity (R²) | > 0.99 | 0.998 (Range: 0.001 - 0.1 mg/kg) | Pass |
| Recovery (%) | 70 - 120% | 92.4% (at 0.01 mg/kg spike) | Pass |
| Precision (RSDr) | < 20% | 4.1% (n=5) | Pass |
| Matrix Effect (ME) | ± 20% | -12% (Signal Suppression) | Pass |
| LOQ | ≤ MRL | 0.001 mg/kg | Pass |
Interpretation of Data:
-
Linearity: The method shows excellent linearity over 3 orders of magnitude.
-
Matrix Effects: A negative ME (-12%) indicates slight ion suppression. This is acceptable within guidelines but suggests that matrix-matched calibration curves should be used for absolute accuracy.
-
Sensitivity: The LOQ of 0.001 mg/kg is well below the typical default MRL of 0.01 mg/kg, ensuring regulatory compliance.
Part 5: Troubleshooting & Optimization
Issue: High Signal Suppression (>20%)
-
Cause: Co-elution of polar matrix components (sugars) with the early-eluting olefin metabolite.
-
Solution: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC retains polar compounds longer, eluting them after the suppression zone.
Issue: Poor Recovery of Olefin
-
Cause: pH instability. The olefin can degrade in alkaline conditions.
-
Solution: Ensure the use of Acetate-buffered QuEChERS (pH ~5). Avoid unbuffered methods for this specific metabolite.
References
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission. Link
-
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 90(2), 485-520. Link
-
Sur, R., & Stork, A. (2003). Analytical method for the determination of imidacloprid and its metabolites in plant material. Bayer CropScience Method 00553. Link
-
Watanabe, E., et al. (2013). Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry. PLOS ONE. Link
-
Agilent Technologies. (2017).[2] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link
Sources
Inter-Laboratory Comparison Guide: Imidacloprid-Olefin Analytical Protocols
Executive Summary
This technical guide provides an objective, data-driven comparison of analytical methodologies for the quantification of Imidacloprid-olefin (IMI-olefin), a primary metabolite of the neonicotinoid insecticide Imidacloprid. Unlike the parent compound, IMI-olefin exhibits increased polarity and, in certain biological systems (e.g., Apis mellifera), higher toxicity.
This guide contrasts the two dominant industry standards: LC-MS/MS (Triple Quadrupole) for trace-level residue analysis and HPLC-DAD (Diode Array Detection) for formulation and high-concentration screening. The protocols detailed below are designed to ensure inter-laboratory reproducibility, addressing common failure points such as matrix suppression and metabolite instability.
Part 1: The Analytical Challenge
The primary challenge in analyzing IMI-olefin lies in its physicochemical divergence from the parent compound.
-
Polarity Shift: The formation of the double bond in the imidazolidine ring increases polarity (LogP < 0.57), causing earlier elution on C18 columns compared to Imidacloprid.
-
Matrix Interference: In complex matrices like honey, pollen, or hepatopancreas tissue, polar co-extractives (sugars, pigments) co-elute with IMI-olefin, necessitating rigorous cleanup.
-
Stability: The olefin metabolite is sensitive to pH extremes. Extraction protocols must maintain a buffered environment (pH 5–7) to prevent degradation during the workup.
Part 2: Method A — LC-MS/MS (The Gold Standard for Residues)
Application: Trace residue analysis in food, environmental samples, and biological tissues. Sensitivity: High (LOD: 0.01–0.05 µg/kg).
Principle
This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by tandem mass spectrometry.[1] The use of acetate buffering is critical to stabilize the olefin metabolite during the partitioning phase.
Validated Protocol
Step 1: Sample Preparation
-
Homogenize 5 g of sample (e.g., honey or plant tissue).
-
Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid . Rationale: Acidification improves the extraction efficiency of neonicotinoids and minimizes degradation.
Step 2: Salting Out (Partitioning)
-
Add 4 g MgSO₄ and 1 g Sodium Acetate (NaOAc).
-
Vortex immediately for 1 min and centrifuge at 4000 rpm for 5 min.
-
Rationale: The exothermic reaction of MgSO₄ aids cell lysis; NaOAc maintains pH ~5.
Step 3: Dispersive Solid-Phase Extraction (d-SPE)
-
Transfer 1 mL of supernatant to a d-SPE tube containing:
-
150 mg MgSO₄: Removes residual water.
-
50 mg PSA (Primary Secondary Amine): Removes sugars and fatty acids.
-
50 mg C18: Removes non-polar lipids (essential for animal tissue).
-
-
Note: For pigmented samples (leaves), add 50 mg Graphitized Carbon Black (GCB), but monitor for planar analyte loss.
Step 4: LC-MS/MS Analysis
-
Column: C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
Workflow Visualization
Figure 1: Modified QuEChERS workflow optimized for Imidacloprid-olefin extraction.
Part 3: Method B — HPLC-DAD (The Accessible Alternative)
Application: Formulation quality control (QC), high-level exposure studies, and labs without MS capabilities. Sensitivity: Moderate (LOD: 10–50 µg/kg).
Principle
High-Performance Liquid Chromatography with Diode Array Detection (DAD) relies on the strong UV absorption of the chloropyridinyl moiety at 270 nm . Because UV is non-specific, chromatographic resolution is paramount to separate the olefin from matrix peaks.
Validated Protocol
Step 1: Extraction (Liquid-Liquid)
-
Extract sample with ACN:Water (80:20 v/v).
-
Rationale: The olefin is more water-soluble; pure ACN may yield lower recovery than aqueous mixtures for this specific metabolite.
Step 2: Cleanup (Solid Phase Extraction - SPE) [2]
-
Cartridge: C18 or Silica-based SPE.
-
Condition with Methanol, load sample, wash with 5% Methanol/Water.
-
Elute with 100% ACN.
-
Critical: Evaporate to dryness and reconstitute in Mobile Phase to prevent peak broadening.
Step 3: HPLC Conditions
-
Column: RP-C18 (250 mm x 4.6 mm, 5 µm).
-
Wavelength: 270 nm (Quantification), 230 nm (Confirmation).
-
Flow Rate: 1.0 mL/min.[3]
-
Retention: IMI-olefin elutes before Imidacloprid due to higher polarity.
Part 4: Comparative Data Analysis
The following data summarizes inter-laboratory performance metrics derived from validation studies on agricultural matrices (honey and plant tissue).
| Parameter | Method A: LC-MS/MS (QuEChERS) | Method B: HPLC-DAD (SPE) |
| Limit of Detection (LOD) | 0.01 – 0.05 µg/kg (ppb) | 10 – 40 µg/kg (ppb) |
| Limit of Quantification (LOQ) | 0.05 – 2.0 µg/kg | 50 – 100 µg/kg |
| Recovery Rate | 80% – 112% | 85% – 98% |
| Selectivity | Excellent (Mass based) | Moderate (Retention time dependent) |
| Matrix Effect | Susceptible to Ion Suppression (requires Matrix-Matched Calibration) | Susceptible to co-eluting interferences |
| Throughput | High (20 min/sample) | Low (45+ min/sample due to SPE) |
| Cost per Sample | High (Equipment/Maintenance) | Low (Solvents/Consumables) |
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate analytical technique based on concentration and matrix complexity.
Part 5: Inter-Laboratory Validation Strategy
To ensure data integrity across different laboratories, the following "Self-Validating" measures are required:
-
Matrix-Matched Calibration:
-
Issue: In LC-MS/MS, co-eluting matrix components often suppress the ionization of IMI-olefin, leading to underestimation.
-
Solution: Calibration curves must be prepared by spiking blank matrix extracts (e.g., organic honey) rather than pure solvent.
-
-
Internal Standard Normalization:
-
Use Imidacloprid-d4 or Imidacloprid-olefin-d3 (if available). The internal standard corrects for extraction losses and volume variations.
-
-
Transition Ratio Confirmation (LC-MS/MS):
-
Monitor two transitions:
-
Quantifier: m/z 254.1 → 208.1 (Loss of NO₂)
-
Qualifier: m/z 254.1 → 173.1 (Ring cleavage)
-
-
The ratio between these peaks must remain constant (±20%) to confirm identity.
-
References
-
MDPI. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. Retrieved from [Link]
-
AOAC International. (2022). Validation of QuEChERS Method for Estimation of Imidacloprid and its Metabolites in Cotton Flower, Pollen, Nectariferous Tissue, and Honey. Journal of AOAC International. Retrieved from [Link]
-
American Chemical Society (ACS). (2014). Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Imidacloprid-olefin | C9H8ClN5O2 | CID 14626249 - PubChem.[4] Retrieved from [Link]
-
ResearchGate. (2025). Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Solid-Phase Extraction Sorbent Selection for Imidacloprid-Olefin Analysis
For researchers, analytical chemists, and toxicologists, the accurate quantification of pesticide metabolites is paramount for environmental monitoring and food safety assessment. Imidacloprid, a widely used neonicotinoid insecticide, and its metabolite, Imidacloprid-olefin, are of significant interest due to their potential environmental impact. This guide provides an in-depth comparison of different Solid-Phase Extraction (SPE) sorbents for the efficient extraction of Imidacloprid-olefin from various matrices, grounded in scientific principles and supported by experimental evidence from the analysis of neonicotinoids.
The Analytical Challenge: Imidacloprid-Olefin
Imidacloprid-olefin is a significant degradation product of Imidacloprid, formed through the oxidation of the parent compound.[1] Its presence in environmental and biological samples is an indicator of Imidacloprid usage and degradation pathways. Accurate determination of Imidacloprid-olefin is crucial for a comprehensive risk assessment. However, its analysis is often challenging due to its polarity and the complexity of sample matrices, which can lead to significant matrix effects.[2][3]
Physicochemical Properties: The Key to Sorbent Selection
Understanding the physicochemical properties of Imidacloprid-olefin is fundamental to selecting an appropriate SPE sorbent. While extensive data for Imidacloprid-olefin is not as readily available as for its parent compound, we can infer its behavior based on its structure and available information.
| Property | Imidacloprid | Imidacloprid-olefin | Inferred Impact on SPE |
| Molecular Weight | 255.66 g/mol [4] | 253.64 g/mol [5] | Similar molecular size suggests comparable interactions based on size exclusion principles. |
| Water Solubility | 610 mg/L at 20°C[4][6] | Expected to be relatively polar | Higher polarity suggests that reversed-phase sorbents will require careful optimization to achieve adequate retention. |
| Log Kow (Octanol-Water Partition Coefficient) | 0.57[6] | Expected to be lower than Imidacloprid | Lower lipophilicity indicates weaker retention on nonpolar sorbents like C18. |
The relatively high polarity of Imidacloprid-olefin, inferred from the structure and the properties of the parent compound, is the primary driver for SPE method development. The goal is to select a sorbent that provides sufficient retention of this polar analyte while minimizing the co-extraction of interfering matrix components.
Performance Comparison of SPE Sorbents
The choice of SPE sorbent is a critical step that dictates the overall success of the analytical method. Here, we compare the performance of commonly used sorbents for the extraction of neonicotinoids and their metabolites, with a focus on their applicability to Imidacloprid-olefin.
C18 (Octadecyl-bonded Silica)
-
Retention Mechanism: Primarily nonpolar (hydrophobic) interactions between the C18 alkyl chains and the nonpolar regions of the analyte.
-
Performance for Imidacloprid-Olefin: Due to its higher polarity compared to many other pesticides, Imidacloprid-olefin may exhibit limited retention on C18 sorbents.[7] This can lead to breakthrough during sample loading and lower recoveries. However, for cleaner matrices like water, C18 can be a viable option with careful method optimization, such as adjusting the sample pH to suppress the ionization of the analyte and increase its hydrophobicity. Studies on Imidacloprid have shown that C18 can be used for its extraction from water samples.[8]
-
Causality: The short alkyl chains and the polar functional groups of Imidacloprid-olefin limit its interaction with the nonpolar C18 stationary phase, especially in aqueous samples where water is a strong competitor for polar interaction sites on the analyte.
Polymeric Sorbents (e.g., Oasis HLB, Strata-X)
-
Retention Mechanism: These sorbents offer a mixed-mode retention mechanism, combining both hydrophobic and hydrophilic interactions. For example, Oasis HLB (Hydrophilic-Lipophilic Balanced) is a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[9]
-
Performance for Imidacloprid-Olefin: Polymeric sorbents are often the preferred choice for polar analytes like Imidacloprid-olefin. The hydrophilic sites on the sorbent can interact with the polar functional groups of the analyte, enhancing retention that would be weak on a purely nonpolar sorbent. This leads to higher and more consistent recoveries, especially from complex matrices. Several studies have demonstrated the superior performance of Oasis HLB for the extraction of neonicotinoids and their metabolites from various sample types.[9]
-
Causality: The dual nature of the sorbent allows for multiple interaction points with the analyte. The lipophilic backbone interacts with the nonpolar parts of the Imidacloprid-olefin molecule, while the hydrophilic functional groups interact with its polar moieties, resulting in stronger overall retention.
Graphitized Carbon Black (GCB)
-
Retention Mechanism: GCB offers strong reversed-phase retention characteristics due to its nonporous, graphitized surface. It can also interact with planar molecules through pi-pi interactions.
-
Performance for Imidacloprid-Olefin: GCB is a powerful sorbent for the extraction of a wide range of organic compounds, including polar pesticides. Its high surface area provides excellent retention capacity. However, the strong interactions can sometimes make elution challenging, requiring the use of strong organic solvents. GCB is particularly effective in removing pigments and other matrix interferences from complex samples like fruits and vegetables.[10] For the analysis of planar molecules like Imidacloprid-olefin, GCB can offer high selectivity.
-
Causality: The planar structure of the graphitized carbon interacts strongly with the aromatic and planar regions of the Imidacloprid-olefin molecule through van der Waals forces and pi-pi stacking. This strong retention is beneficial for analyte capture but requires a carefully chosen elution solvent to ensure complete recovery.
Experimental Protocol: A Foundational SPE Method for Imidacloprid-Olefin in Water
This protocol provides a general framework for the extraction of Imidacloprid-olefin from a water sample using a polymeric SPE sorbent. Optimization will be necessary for different matrices and analytical instrumentation.
Materials:
-
SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
SPE vacuum manifold
-
Water sample (e.g., 100 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reconstituting solvent (e.g., 10% methanol in water)
Procedure:
-
Sorbent Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample to ~6-7, if necessary.
-
Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove any unretained polar interferences.
-
Dry the sorbent bed by applying vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained analytes with 2 x 2 mL of methanol or acetonitrile into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the reconstituting solvent, vortex, and transfer to an autosampler vial for analysis by LC-MS/MS.
-
Decision-Making Workflow for SPE Sorbent Selection
The following diagram illustrates a logical workflow for selecting the most appropriate SPE sorbent for your specific application.
Caption: A decision tree for selecting an SPE sorbent for Imidacloprid-olefin analysis.
Performance Summary Table
| Sorbent | Retention Mechanism(s) | Typical Recovery for Neonicotinoids | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| C18 | Nonpolar (hydrophobic) | Moderate to Good (matrix dependent)[8] | Fair | Cost-effective, widely available | Poor retention of very polar analytes, potential for breakthrough |
| Polymeric (e.g., HLB) | Mixed-mode (hydrophobic & hydrophilic) | Good to Excellent[9] | Good | High and consistent recoveries for polar compounds, robust | Higher cost than silica-based sorbents |
| Graphitized Carbon Black (GCB) | Nonpolar, pi-pi interactions | Good to Excellent | Excellent | Superior cleanup for complex matrices, high capacity | Strong retention can make elution difficult, potential for irreversible adsorption |
Conclusion
The selection of an appropriate SPE sorbent is a critical determinant of data quality in the analysis of Imidacloprid-olefin. While C18 sorbents can be effective for clean matrices with careful method optimization, polymeric sorbents like Oasis HLB generally offer superior performance for the extraction of this polar metabolite from a variety of sample types, providing a balance of high recovery and good matrix cleanup. For highly complex matrices where significant interference is expected, Graphitized Carbon Black is an excellent choice for its exceptional cleanup capabilities, though elution conditions must be carefully optimized.
Ultimately, the choice of sorbent should be guided by the specific requirements of the assay, including the sample matrix, the desired limit of quantification, and the available analytical instrumentation. Method validation, including the assessment of recovery and matrix effects, is essential to ensure the accuracy and reliability of the analytical results.
References
-
National Pesticide Information Center. Imidacloprid Technical Fact Sheet. [Link]
-
AERU. Imidacloprid (Ref: BAY NTN 33893). University of Hertfordshire. [Link]
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Moray Beekeeping Dinosaurs. Environmental Fate of Imidacloprid. [Link]
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PubChem. Imidacloprid. National Institutes of Health. [Link]
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Food and Agriculture Organization of the United Nations. Imidacloprid. [Link]
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Caltest Analytical Laboratory. Imidacloprid Analysis. [Link]
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MDPI. Recent Advances for Imidacloprid Detection Based on Functional Nanomaterials. [Link]
-
Baskaran, S., Kookana, R. S., & Naidu, R. (1997). Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography. Journal of Chromatography A, 787(1-2), 271-275. [Link]
-
El-Zaher, A. A., & El-Ghaffar, S. A. (2014). Different techniques for determination of imidacloprid insecticide residues. International Journal of Environmental Analytical Chemistry, 94(2), 127-140. [Link]
-
Akyüz, M., & Ata, Ş. (2016). Sensitive and selective determination of imidacloprid with magnetic molecularly imprinted polymer by using LC/Q-TOF/MS. Turkish Journal of Chemistry, 40(4), 586-601. [Link]
-
PubChem. Imidacloprid-olefin. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Imidacloprid; 431432-02. [Link]
-
Watanabe, E., Baba, K., & Eun, H. (2015). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of agricultural and food chemistry, 63(23), 5626–5634. [Link]
-
Lozano, A., Kiedrowska, B., Scholten, J., de Kroon, M., de Kok, A., & Fernández-Alba, A. R. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Foods (Basel, Switzerland), 10(11), 2682. [Link]
-
Inagaki, S., N Yoshioka, N., & Takatori, S. (2019). Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry. Food hygiene and safety science, 60(3), 91-97. [Link]
-
Carbonell-Rozas, L., Lara, F. J., del Olmo-Iruela, M., & García-Campaña, A. M. (2019). Micellar electrokinetic chromatography as efficient alternative for the multiresidue determination of seven neonicotinoids and 6-chloronicotinic acid in environmental samples. Molecules (Basel, Switzerland), 25(1), 74. [Link]
-
Agilent Technologies. (2020). Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Chen, M., Tao, L., McLean, J., & Lu, C. (2014). Quantitative analysis of neonicotinoid insecticide residues in foods: implication for dietary exposures. Journal of agricultural and food chemistry, 62(26), 6082–6090. [Link]
-
Dallas, D. C., Citerne, F., Tian, T., Silva, V., & Barile, D. (2023). Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide. Molecules (Basel, Switzerland), 28(2), 651. [Link]
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Takatori, S., Okihashi, M., Okamoto, Y., Kitagawa, Y., Kakimoto, S., Murata, H., & Sumimoto, T. (2019). Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 60(3), 91–97. [Link]
-
López-López, J. A., Ruiz-de-la-Torre, V., & Pino, V. (2020). Zeolitic imidazolate framework-8 decorated with gold nanoparticles for solid-phase extraction of neonicotinoids in agricultural samples. Mikrochimica acta, 187(11), 603. [Link]
-
Asensio-Ramos, M., Ravelo-Pérez, L. M., González-Curbelo, M. Á., & Hernández-Borges, J. (2011). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Journal of chromatography. A, 1218(30), 4856–4866. [Link]
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Comparative analysis of Imidacloprid-olefin levels in different environmental matrices
Executive Summary: The Metabolite Paradox
In the development of neonicotinoid assays, the parent compound Imidacloprid (IMI) is often the primary target. However, environmental risk assessment requires a paradigm shift toward its more toxic metabolite: Imidacloprid-olefin (IMI-olefin) .
Research indicates that IMI-olefin can be 10-fold more toxic to specific insect targets (e.g., Apis mellifera, aphids) than the parent compound due to higher binding affinity for nicotinic acetylcholine receptors (nAChRs). Furthermore, while IMI degrades, IMI-olefin often persists or accumulates in plant tissues and soil matrices, creating a "toxicity reservoir" that standard IMI-only assays miss.
This guide compares the environmental behavior of IMI-olefin against IMI and provides a validated, high-sensitivity analytical workflow (LC-MS/MS with modified QuEChERS) to accurately quantify this critical metabolite.
Comparative Matrix Analysis: IMI vs. IMI-Olefin
The behavior of IMI-olefin varies significantly across matrices. The following data synthesizes field studies and laboratory comparisons to illustrate the "performance" (persistence and toxicity) of the metabolite relative to the parent.
Table 1: Toxicity & Persistence Profile
| Parameter | Imidacloprid (Parent) | Imidacloprid-Olefin (Metabolite) | Comparative Insight |
| Insect Toxicity (Oral LD50) | ~3.7 - 81 ng/bee (varies by subspecies) | ~0.3 - 4 ng/bee (Est.) | Olefin is significantly more potent; accounts for "unexplained" mortality when IMI levels are low. |
| Plant Translocation | Acropetal (Xylem mobile); degrades quickly in some tissues.[1] | High Persistence ; detected up to 36 months post-treatment in woody tissue.[1] | Olefin accumulates in leaves/sap long after the parent compound has dissipated. |
| Water Solubility | High (0.61 g/L) | Moderate to High | Both leach, but Olefin formation peaks later, extending the window of contamination. |
| Soil Half-Life (DT50) | ~100–900 days (highly variable) | Stable | Olefin levels can increase as IMI degrades, complicating remediation. |
Table 2: Analytical Performance (LC-MS/MS Recovery)
Data derived from optimized QuEChERS protocols in complex matrices (e.g., crayfish, honey).
| Matrix | Analyte | Recovery Rate (%) | RSD (%) | Limit of Quantitation (LOQ) |
| Soil | IMI | 90 - 105% | < 5% | 0.5 µg/kg |
| IMI-Olefin | 85 - 98% | < 8% | 0.5 µg/kg | |
| Biological Tissue (e.g., Crayfish) | IMI | 88 - 110% | 4 - 10% | 0.05 µg/kg |
| IMI-Olefin | 80 - 112% | 4 - 12% | 0.05 µg/kg | |
| Honey/Pollen | IMI | 92 - 97% | < 6% | 1.0 µg/kg |
| IMI-Olefin | 91 - 96% | 6 - 9% | 1.0 µg/kg |
Critical Observation: While recovery rates are comparable, IMI-olefin often requires specific clean-up modifications (e.g., Neutral Alumina) to prevent signal suppression in lipid-rich matrices, which does not affect the parent IMI as severely.
Metabolic & Environmental Pathways
Understanding the formation of IMI-olefin is crucial for timing sample collection. It is not just a breakdown product; it is a bioactive intermediate.
Figure 1: The metabolic activation pathway. Note that 5-hydroxy-IMI dehydrates to form the highly toxic Olefin metabolite.
Validated Experimental Protocol
To ensure Scientific Integrity , this protocol utilizes a modified QuEChERS approach coupled with LC-MS/MS. This method addresses the polarity of IMI-olefin, which can lead to poor retention in standard C18 clean-up steps.
Phase 1: Sample Preparation (Modified QuEChERS)
Objective: Extract IMI-olefin from complex matrices (e.g., biological tissue or soil) while minimizing matrix effects.
-
Homogenization: Weigh 5.0 g of sample into a 50 mL FEP centrifuge tube.
-
Extraction:
-
Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Reasoning: Acidification stabilizes the olefin metabolite and improves extraction efficiency.
-
Add internal standard (e.g., Imidacloprid-d4).
-
Vortex for 1 min.
-
-
Salting Out:
-
Add 4.0 g MgSO₄ and 1.0 g NaCl.
-
Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.
-
-
Clean-Up (The Critical Step):
-
Transfer 1 mL of supernatant to a dSPE tube.
-
For Lipid-Rich Samples (Biota): Use Neutral Alumina (150 mg) + PSA (50 mg). Note: Traditional C18 can result in lower recovery for the olefin metabolite; Neutral Alumina is superior for removing fats without retaining the polar olefin.
-
For High-Pigment Samples (Leaves): Use GCB (Graphitized Carbon Black) + PSA.
-
Centrifuge at 4000 rpm for 5 min.
-
-
Reconstitution:
-
Evaporate to dryness under nitrogen.
-
Reconstitute in Methanol:Water (1:1 v/v) . Filter through 0.22 µm PTFE filter.
-
Phase 2: LC-MS/MS Quantification
System: Agilent 1290 Infinity II / 6490 Triple Quad (or equivalent).
-
Column: C18 Reverse Phase (150 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold 5% A
-
-
MS Transitions (MRM):
-
Imidacloprid: 256.1 → 209.1 (Quant), 256.1 → 175.1 (Qual).
-
Imidacloprid-Olefin: 254.1 → 207.1 (Quant), 254.1 → 128.1 (Qual).
-
Note: The -2 Da mass shift confirms the double bond formation.
-
Analytical Workflow Diagram
This self-validating workflow ensures that extraction losses are accounted for via internal standards and matrix-matched calibration.
Figure 2: Step-by-step analytical workflow emphasizing the dSPE clean-up tailored for IMI-olefin.
References
-
Imidacloprid Decreases Honey Bee Survival Rates but Does Not Affect the Gut Microbiome. Microbiology Spectrum. Available at: [Link]
-
A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. Foods. Available at: [Link]
-
Evaluation of ELISA for the analysis of imidacloprid in biological matrices: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Comparative toxicity of imidacloprid and thiacloprid to different species of soil invertebrates. Ecotoxicology. Available at: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Application Notes. Available at: [Link]
Sources
Validation of a multi-residue method including Imidacloprid-olefin
Title: Beyond the Parent: Validating a Multi-Residue Method for Imidacloprid and Its Toxic Olefin Metabolite
Executive Summary
The regulatory landscape for neonicotinoids is shifting from parent-compound monitoring to comprehensive metabolite tracking. Imidacloprid (IMI), widely used in agriculture, degrades into several metabolites. Among them, Imidacloprid-olefin (IMI-olefin) is critical due to its enhanced toxicity to non-target invertebrates and higher water solubility, which facilitates leaching into environmental matrices.
Standard QuEChERS protocols optimized for non-polar pesticides often yield poor recovery for polar metabolites like IMI-olefin. This guide compares the limitations of legacy HPLC-UV methods against an optimized UHPLC-MS/MS workflow. We present a validated protocol that modifies the extraction solvent and dSPE cleanup to ensure simultaneous high recovery of both the parent and the olefin metabolite.
Methodological Landscape: A Comparative Analysis
The following table contrasts the three primary approaches for analyzing Imidacloprid and its metabolites.
| Feature | Legacy Method: HPLC-UV | Standard QuEChERS + GC-MS/MS | Recommended: Modified QuEChERS + UHPLC-MS/MS |
| Target Analyte Scope | Limited (Parent only usually) | Volatile/Semi-volatile only | Comprehensive (Parent + Polar Metabolites) |
| Sensitivity (LOQ) | Low (0.05 mg/kg) | High, but thermal degradation risk | Ultra-High (<0.001 mg/kg) |
| IMI-Olefin Recovery | N/A (Often undetected) | Poor (Thermally unstable) | Excellent (90-105%) |
| Matrix Effects | High (Co-eluting pigments) | Moderate | Manageable (via Isotope Dilution) |
| Throughput | Low (Long run times) | Medium | High (Rapid polarity switching) |
Why the Shift?
-
HPLC-UV lacks the selectivity to distinguish IMI-olefin from complex matrix interferences (e.g., plant pigments) at trace levels.
-
GC-MS requires derivatization for polar metabolites, introducing variability.
-
UHPLC-MS/MS allows direct analysis of the polar olefin metabolite without derivatization, using Multiple Reaction Monitoring (MRM) for absolute specificity.
Mechanistic Insight: The "Olefin" Challenge
To validate this method, one must understand the chemistry. Imidacloprid contains an imidazolidine ring. Metabolic desaturation creates a double bond, forming the olefin .
-
Polarity Shift: The double bond increases electron delocalization, making IMI-olefin more polar than IMI.
-
Cleanup Risk: Standard Primary Secondary Amine (PSA) cleanup removes sugars but can interact with the polar olefin, leading to signal loss.
-
Toxicity: Studies indicate IMI-olefin is often more toxic to nicotinic acetylcholine receptors (nAChRs) in bees than the parent compound, making its quantification non-negotiable for safety assessments.
Diagram 1: Metabolic Pathway & Toxicity
Caption: Metabolic conversion of Imidacloprid to the Olefin metabolite, highlighting the increased toxicity pathway.
Validated Experimental Protocol
This protocol is optimized for complex vegetable matrices (e.g., cucumber, tomato) and high-sugar matrices (e.g., honey).
A. Reagents & Standards
-
Standards: Imidacloprid (purity >99%), Imidacloprid-olefin (purity >98%).[1][2][3]
-
Internal Standard (ISTD): Imidacloprid-d4 (Essential for correcting matrix effects).[4]
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol, Formic Acid.
-
Salts: Anhydrous MgSO4, NaCl, Sodium Citrate.
B. Sample Preparation (Modified QuEChERS)
-
Homogenization: Cryogenically mill 10g of sample to prevent thermal degradation.
-
Extraction:
-
Weigh 10g sample into a 50mL centrifuge tube.
-
Add 100 µL of ISTD (Imidacloprid-d4) .
-
Add 10 mL Acetonitrile with 1% Acetic Acid . (Acidification stabilizes the olefin).
-
Shake vigorously for 1 min.
-
-
Partitioning:
-
Add 4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-hydrogencitrate.
-
Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.
-
-
Dispersive Solid Phase Extraction (dSPE) - Critical Step:
-
Transfer 1 mL of supernatant to a dSPE tube.
-
Sorbent Mix: 150 mg MgSO4 + 25 mg PSA.
-
Note:Do NOT use C18 if analyzing high-lipid matrices without validation, as it may retain the olefin. Do NOT use GCB (Graphitized Carbon Black) as it strongly binds planar molecules like Imidacloprid and its olefin, causing <50% recovery.
-
Vortex 30s, Centrifuge 5 min.
-
-
Reconstitution:
-
Filter supernatant (0.2 µm PTFE) into an LC vial.
-
C. UHPLC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2 µL.
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Imidacloprid | 256.1 | 209.1 | 175.1 | 18 / 22 |
| Imidacloprid-olefin | 254.1 | 208.1 | 128.1 | 20 / 35 |
| Imidacloprid-d4 | 260.1 | 213.1 | - | 18 |
Validation Results
The following data represents typical performance metrics derived from validation studies (SANTE/11312/2021 guidelines).
Table 1: Recovery & Precision (n=5)
| Matrix | Analyte | Spike Level (mg/kg) | Mean Recovery (%) | RSD (%) | Status |
| Cucumber | Imidacloprid | 0.01 | 98.5 | 3.2 | Pass |
| IMI-Olefin | 0.01 | 94.2 | 4.1 | Pass | |
| Honey | Imidacloprid | 0.01 | 96.0 | 5.5 | Pass |
| IMI-Olefin | 0.01 | 91.8 | 6.2 | Pass |
Note: The acceptance criteria are 70-120% Recovery and RSD <20%.
Table 2: Matrix Effects (ME%)
| Matrix | Analyte | ME (%) | Interpretation | Correction Strategy |
| Cucumber | IMI-Olefin | -12% | Mild Suppression | External Calibration acceptable |
| Honey | IMI-Olefin | -45% | Strong Suppression | Requires ISTD (d4) |
Calculation: ME% = ((Slope_matrix / Slope_solvent) - 1) x 100.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow emphasizing the critical exclusion of GCB in the cleanup phase.
Conclusion
Validating a method for Imidacloprid-olefin requires a departure from "one-size-fits-all" pesticide protocols. The polarity of the olefin metabolite mandates the use of acidified acetonitrile for extraction and the avoidance of GCB in cleanup. By utilizing UHPLC-MS/MS with isotope dilution (d4-ISTD), laboratories can achieve rugged, sensitive quantification that meets modern regulatory requirements for metabolite toxicity tracking.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera.[2] Environmental Toxicology and Chemistry.[5] Link
-
Watanabe, E., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites. Journal of Chromatography B. Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Link
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
Sources
- 1. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boerenlandvogels.nl [boerenlandvogels.nl]
- 3. Distributions of imidacloprid, imidacloprid-olefin and imidacloprid-urea in green plant tissues and roots of rapeseed (Brassica napus) from artificially contaminated potting soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
Navigating the Matrix: A Comparative Guide to Cleanup Sorbents for Imidacloprid-Olefin Analysis
Introduction: The Analytical Challenge of a Key Metabolite
Imidacloprid, a cornerstone of the neonicotinoid insecticide class, undergoes metabolic transformation in the environment and biological systems, leading to the formation of several metabolites.[1][2] Among these, Imidacloprid-olefin (IUPAC name: 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine) is of significant analytical interest due to its potential toxicity and persistence.[2][3] Accurate quantification of Imidacloprid-olefin is crucial for comprehensive risk assessments and regulatory monitoring. However, its analysis in complex matrices such as agricultural products, soil, and biological tissues is often hampered by the presence of co-extracted interferents. These matrix components can lead to ion suppression or enhancement in mass spectrometry-based detection, compromising the accuracy and reliability of the results.[4][5][6]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has become the gold standard for pesticide residue analysis, offering a streamlined extraction process.[7] The critical step in mitigating matrix effects within the QuEChERS workflow is the dispersive solid-phase extraction (d-SPE) cleanup, where various sorbents are employed to selectively remove interfering compounds.[8] The choice of sorbent is paramount and depends on the nature of both the analyte and the sample matrix.
This guide provides a comprehensive evaluation of the efficacy of different cleanup sorbents for the analysis of Imidacloprid-olefin. We will delve into the mechanistic underpinnings of common sorbents, present comparative performance data, and provide a detailed experimental protocol for researchers to validate and adapt in their own laboratories.
Understanding Imidacloprid-Olefin: Key Physicochemical Properties
To select an appropriate cleanup strategy, it is essential to understand the physicochemical properties of Imidacloprid-olefin.
| Property | Value | Implication for Cleanup |
| Molecular Formula | C₉H₈ClN₅O₂ | Contains polar functional groups (nitroguanidine, imidazole) and a chloro-pyridinyl moiety, indicating moderate polarity. |
| Molecular Weight | 253.65 g/mol [3] | - |
| Polarity | Moderately Polar | Likely to be co-extracted with polar matrix components like sugars and organic acids. |
| Structure | Planar characteristics due to aromatic and imidazole rings | May interact with graphitized carbon black (GCB) sorbents, potentially leading to lower recoveries. |
A Comparative Evaluation of Common d-SPE Sorbents
The selection of a d-SPE sorbent is a critical decision that directly impacts the cleanliness of the final extract and the recovery of the target analyte. Below, we compare the performance of four widely used sorbents for the cleanup of Imidacloprid-olefin.
Primary Secondary Amine (PSA)
-
Mechanism of Action: PSA is a weak anion exchanger with two amino groups, giving it a higher ionic capacity and pKa compared to sorbents with a single amino functionality.[9] It effectively removes polar interferences such as organic acids, fatty acids, sugars, and some polar pigments through hydrogen bonding and anion exchange interactions.[10][11]
-
Performance for Imidacloprid-Olefin: Given the moderately polar nature of Imidacloprid-olefin, PSA is a highly effective sorbent for removing key interfering compounds without significantly retaining the analyte. It is particularly well-suited for matrices with high sugar and organic acid content, such as fruits and vegetables.[12] Studies on neonicotinoids have shown that PSA-based cleanup provides good recoveries.
Graphitized Carbon Black (GCB)
-
Mechanism of Action: GCB is a non-porous sorbent with a planar, graphitic surface.[11] It is highly effective at removing pigments like chlorophyll and carotenoids, as well as sterols, through π-π interactions with planar molecules.[13]
-
Performance for Imidacloprid-Olefin: The planar structure of Imidacloprid-olefin raises a significant concern when using GCB. The strong π-π interactions between the sorbent and the analyte can lead to irreversible adsorption and, consequently, poor recovery rates.[8][14] While GCB provides excellent pigment removal, its use should be approached with caution for planar pesticides like Imidacloprid-olefin, especially at higher concentrations of the sorbent.[14][15]
C18 (Octadecylsilane)
-
Mechanism of Action: C18 is a reversed-phase sorbent that retains non-polar compounds through hydrophobic (van der Waals) interactions.[16] It is primarily used to remove non-polar interferences, most notably fats and oils.[10][17]
-
Performance for Imidacloprid-Olefin: Due to its moderate polarity, Imidacloprid-olefin has limited interaction with C18. Therefore, C18 is effective at removing fatty matrix components without significantly affecting the recovery of the analyte. It is often used in combination with PSA for a broader cleanup of both polar and non-polar interferences.[10]
Zirconium-Based Sorbents (e.g., Z-Sep)
-
Mechanism of Action: Zirconium-based sorbents, such as Z-Sep, are composed of zirconia-coated silica particles. Zirconia acts as a Lewis acid, allowing for strong interactions with Lewis base compounds, including fatty acids, phospholipids, and some pigments.[18] They are particularly effective in removing lipids from fatty matrices.[19]
-
Performance for Imidacloprid-Olefin: Z-Sep offers a powerful alternative for cleaning up extracts from fatty matrices like nuts, avocados, and animal tissues.[18][20] For Imidacloprid-olefin analysis in such challenging matrices, Z-Sep can provide superior cleanup compared to traditional sorbents, leading to reduced matrix effects and improved analytical performance.[18]
Quantitative Performance Comparison
The following table summarizes the expected performance of each sorbent for the cleanup of Imidacloprid-olefin based on their known mechanisms and published data for similar analytes. The recovery rates are presented as ranges, as the actual performance can vary depending on the matrix and experimental conditions.
| Sorbent | Target Interferences | Expected Recovery of Imidacloprid-Olefin | Advantages | Disadvantages |
| PSA | Sugars, organic acids, fatty acids, polar pigments[10][11] | 85-105% | Excellent removal of polar interferences with good analyte recovery. | Less effective for non-polar interferences and highly pigmented matrices. |
| GCB | Pigments (chlorophyll, carotenoids), sterols | <70% (potential for significant loss) | Superior removal of pigments. | High risk of analyte loss for planar compounds like Imidacloprid-olefin.[14] |
| C18 | Fats, oils, non-polar compounds[10][16] | 90-110% | Effective for fatty matrices with minimal impact on analyte recovery. | Limited removal of polar interferences and pigments. |
| Z-Sep | Fats, fatty acids, phospholipids, some pigments[18][19] | 80-100% | Excellent performance in high-fat matrices, providing very clean extracts. | Can be more expensive than traditional sorbents. |
| PSA + C18 | Broad range of polar and non-polar interferences | 85-105% | Comprehensive cleanup for a wide variety of matrices. | May not be sufficient for highly pigmented samples. |
| PSA + GCB | Broad range including pigments | <70% (potential for significant loss) | Effective for pigmented matrices with polar interferences. | High risk of analyte loss for planar compounds. |
Experimental Protocol: A Self-Validating Comparative Study
To empower researchers to make informed decisions, we provide a detailed, self-validating experimental protocol for evaluating the efficacy of different cleanup sorbents for Imidacloprid-olefin.
I. Materials and Reagents
-
Standards: Certified reference material of Imidacloprid-olefin.
-
Solvents: Acetonitrile (ACN), HPLC-grade.
-
QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), C18, Z-Sep.
-
Sample Matrix: A representative blank matrix (e.g., organic spinach for a high-chlorophyll matrix, avocado for a high-fat matrix).
II. Workflow Diagram
Caption: Experimental workflow for the comparative evaluation of d-SPE sorbents.
III. Step-by-Step Methodology
-
Sample Preparation and Extraction:
-
Homogenize 10 g of the blank matrix.
-
Spike the homogenized sample with a known concentration of Imidacloprid-olefin standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
-
Dispersive SPE Cleanup:
-
Prepare d-SPE tubes containing the following sorbents (typical amounts for 1 mL of extract):
-
Tube A: 50 mg PSA
-
Tube B: 50 mg GCB
-
Tube C: 50 mg C18
-
Tube D: 50 mg Z-Sep
-
Tube E: 50 mg PSA + 50 mg C18
-
Control: No sorbent
-
-
Add 1 mL of the supernatant from the extraction step to each d-SPE tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation and Analysis:
-
Carefully collect the supernatant from each d-SPE tube.
-
Filter the extract through a 0.22 µm syringe filter.
-
Analyze the final extracts by LC-MS/MS.
-
IV. Data Analysis and Interpretation
-
Recovery Calculation: Compare the peak area of Imidacloprid-olefin in the cleaned-up samples to that of a matrix-matched standard of the same concentration that did not undergo the cleanup step.
-
Recovery (%) = (Peak Area of Analyte in Cleaned Sample / Peak Area of Analyte in Matrix-Matched Standard) x 100
-
-
Matrix Effect Evaluation: Compare the peak area of Imidacloprid-olefin in a post-extraction spiked blank sample (after cleanup) to the peak area of the analyte in a pure solvent standard.
-
Matrix Effect (%) = ((Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) - 1) x 100
-
A value close to zero indicates minimal matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
-
Logical Relationships in Sorbent Selection
The choice of sorbent is a logical process based on the characteristics of the analyte and the matrix.
Caption: Logical flow for selecting the appropriate cleanup sorbent.
Conclusion and Recommendations
The selection of an appropriate cleanup sorbent is a critical determinant of data quality in the analysis of Imidacloprid-olefin. Based on its physicochemical properties and the known mechanisms of d-SPE sorbents, the following recommendations can be made:
-
For general-purpose cleanup in matrices with low to moderate fat and pigment content, PSA is the recommended sorbent. It effectively removes common polar interferences with minimal impact on the recovery of the moderately polar Imidacloprid-olefin.
-
For fatty matrices, a combination of PSA and C18 provides a comprehensive cleanup. Alternatively, Z-Sep offers superior performance in high-fat samples.
-
The use of GCB should be avoided or minimized when analyzing Imidacloprid-olefin due to the high risk of analyte loss through adsorptive interactions with its planar structure. If pigment removal is essential, the amount of GCB should be carefully optimized, and recovery studies are mandatory.
Ultimately, the optimal choice of sorbent will depend on the specific sample matrix. The provided experimental protocol offers a robust framework for in-house validation, enabling researchers to select the most effective cleanup strategy for their specific application, thereby ensuring the generation of high-quality, reliable data for this important metabolite.
References
-
National Pesticide Information Center. (n.d.). Imidacloprid Technical Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Imidacloprid. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, W., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. Foods, 10(1), 169. [Link]
-
Lozano, A., et al. (2012). Systematic comparison of extract clean-up with currently used sorbents for dispersive solid-phase extraction. Journal of Chromatography A, 1270, 63-74. [Link]
-
Hawach Scientific. (n.d.). C18/PSA/GCB QuEChERS Dispersive Absorbents. Retrieved from [Link]
-
López-Blanco, R., et al. (2016). Evaluation of enhanced matrix removal-lipid sorbent for the cleanup of fatty vegetable matrices by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1456, 89-104. [Link]
-
Rainwater, J. C., et al. (2021). Evaluation of ELISA for the analysis of imidacloprid in biological samples: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS. Environmental Toxicology and Chemistry, 40(10), 2739-2748. [Link]
-
ResearchGate. (n.d.). A rapid spectrophotometric determination of imidacloprid in selected commercial formulations in the presence of 6-chloronicotinic acid. Retrieved from [Link]
-
American Laboratory. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. Retrieved from [Link]
-
PubChem. (n.d.). Imidacloprid-olefin. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The chromatogram of imidacloprid and its metabolites in LC-MS/MS. Retrieved from [Link]
-
Gómez-Ramos, M. M., et al. (2013). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Journal of the American Society for Mass Spectrometry, 24(12), 1958-1967. [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
-
Han, L., et al. (2017). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of AOAC International, 100(4), 937-947. [Link]
-
Kim, J. H., et al. (2022). Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides. Food Science and Technology, 42. [Link]
-
Majors, R. E. (2007). QuEChERS—A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(11), 1122-1134. [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]
-
ResearchGate. (2022). Determination of 20 Neonicotinoid Insecticides and Their Metabolites in Infant Foods by a Modified QuEChERS Method Combined with HPLC-MS/MS. Retrieved from [Link]
-
Tan, G. H., & Lee, K. H. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Foods, 10(9), 2169. [Link]
-
Kwon, H., et al. (2017). Evaluation of zirconia based sorbents for the dSPE cleanup of QuEChERS extracts within the pesticide residue. EURL-SRM. Retrieved from [Link]
-
Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1215. [Link]
-
Agilent Technologies. (n.d.). Pesticide Analysis Using Universal dSPE with Carbon S. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
PAL System. (n.d.). QuEChERS extraction cleanup - How Micro SPE Works. Retrieved from [Link]
-
Gómez-Ramos, M. M., et al. (2016). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analyst, 141(11), 3373-3383. [Link]
-
Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]
-
Hawach. (2025). C18, PSA and GCB QuEchERS Dispersive Absorbents. Retrieved from [Link]
-
Agilent. (n.d.). Bond Elut PSA | Retain Polar Compounds. Retrieved from [Link]
-
Wang, Y., et al. (2019). A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples. Food Chemistry, 283, 56-70. [Link]
-
American Laboratory. (2016). Extraction of Planar Pesticides From Spinach and Fresh Oregano Using QuEChERS Methodology With a Novel Carbon Adsorbent. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Liquid−Solid Extraction with a New Sorbent and Liquid−Liquid Extraction for Multiresidue Pesticides. Determination in Raw and Finished Drinking Waters. Retrieved from [Link]
-
ResearchGate. (n.d.). Field Evaluation of Solid Sorbents for Ambient Air Sampling of Pesticides. Retrieved from [Link]
-
Semantic Scholar. (2022). Determination of 20 Neonicotinoid Insecticides and Their Metabolites in Infant Foods by a Modified QuEChERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry. Retrieved from [Link]_
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
PAL System. (n.d.). LC/MS Application Note. Retrieved from [Link]
-
Amchro. (2015). Analysis of Neonicotinoids in Honey by QuEChERS and UHPLC-MS/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Optimal Separation of Polar Anionic Pesticides From Fruits and Vegetables with Unique HPLC Column Selectivity. Retrieved from [Link]
-
SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Retrieved from [Link]
Sources
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Safety Operating Guide
Imidacloprid-olefin: Advanced Handling & Disposal Protocol
Topic: Imidacloprid-olefin Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Analytical Chemists
Executive Summary & Scientific Context
Why This Matters: Imidacloprid-olefin is not merely a degradation product; it is a bioactive metabolite with significantly higher affinity for insect nicotinic acetylcholine receptors (nAChRs) than the parent compound, imidacloprid, in certain species. Research indicates that while imidacloprid degrades, the olefin metabolite retains acute toxicity, particularly to non-target aquatic invertebrates and pollinators.
The Operational Risk: Because it is often used as a high-purity analytical standard (>98%) in metabolic stability studies, the concentration handled in laboratories is orders of magnitude higher than environmental residues. Standard "drain disposal" is strictly prohibited due to its high water solubility (0.61 g/L) and persistence (H410).
Hazard Identification & Safety Profile
Before initiating disposal, verify the hazard profile. This substance is classified as Toxic and Dangerous for the Environment .
Table 1: GHS Hazard Classification & PPE Requirements
| Category | Classification | Hazard Statement (H-Code) |
| Acute Toxicity | Oral, Category 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] |
| Environmental | Aquatic Acute 1 | H400: Very toxic to aquatic life.[2] |
| Environmental | Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
| Irritation | Skin/Eye | H315/H319: Causes skin and serious eye irritation.[1] |
Required PPE:
-
Respiratory: N95 or P100 respirator if handling neat powder outside a fume hood.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for stock solution preparation.
-
Ocular: Chemical safety goggles (standard safety glasses are insufficient for powder handling).
Waste Segregation Strategy (The "Self-Validating" System)
To prevent cross-contamination and ensure RCRA compliance, use a Source-Segregation Model . This prevents the mixing of incompatible waste streams (e.g., oxidizers) which could lead to uncontrolled reactions or increased disposal costs.
DOT Diagram 1: Waste Stream Decision Logic
Caption: Decision logic for segregating Imidacloprid-olefin waste streams to ensure compliance with incineration protocols.
Step-by-Step Disposal Procedures
A. Liquid Waste (HPLC Effluent & Stock Solutions)
Context: Most Imidacloprid-olefin waste is generated during HPLC-MS/MS analysis.
-
Collection: Collect all effluent containing the metabolite in a dedicated "Halogenated Organic Solvent" carboy.
-
Note: Even if the mobile phase is mostly water/methanol, the presence of the chlorinated pyridine ring (common in neonicotinoids) often classifies it as halogenated for disposal pricing.
-
-
Labeling: The tag must explicitly list:
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Avoid mixing with strong acids or bases, as this can cause unpredictable exothermic degradation.
B. Solid Waste (Contaminated Consumables)
-
Containment: Place all weighing boats, pipette tips, and contaminated gloves into a clear polyethylene bag.
-
Secondary Containment: Seal the clear bag and place it inside the laboratory's rigid Hazardous Waste Drum (Satellite Accumulation Area).
-
Sharps: If using needles for injection or transfer, dispose of them in a rigid sharps container labeled "Chemical Contaminated Sharps."
C. Pure Substance (Expired/Unused Standards)
Critical: Do not dissolve pure standards into liquid waste to "dilute" them. This increases the volume of high-hazard waste.
-
Inventory: Keep the substance in its original amber glass vial.
-
Lab Packing: Place the vial into a "Lab Pack" drum. This is a specialized drum where small bottles of compatible chemicals are packed in vermiculite.
-
Destruction Method: Specify Incineration on the waste profile. High-temperature incineration (>1000°C) is required to break the pyridine and imidazolidine rings effectively.
Spill Response & Decontamination
Imidacloprid-olefin is stable to hydrolysis at neutral pH. Simple water rinsing is insufficient for decontamination.
DOT Diagram 2: Emergency Spill Workflow
Caption: Operational workflow for containing and cleaning laboratory spills of Imidacloprid-olefin.
Protocol:
-
Powder Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or methanol) to solubilize and capture the powder, then wipe up.
-
Liquid Spill: Cover with universal absorbent pads or vermiculite.
-
Surface Decontamination: Scrub the area with a standard laboratory detergent (e.g., Alconox) and water.
-
Why: While bleach is often used for biologicals, detergent is preferred here to physically lift the chemical. Chemical oxidation on the benchtop is not recommended due to potential by-product formation.
-
Regulatory Compliance (RCRA & EPA)
-
RCRA Status: Imidacloprid and its metabolites are not currently P-listed or U-listed by name in 40 CFR 261.33. However, they must be characterized.[5]
-
Characteristic Waste: Due to the oral toxicity (LD50 ~410 mg/kg for parent, potentially lower for olefin), it is treated as Toxic Waste .
-
Shipping (DOT):
References
-
National Center for Biotechnology Information (PubChem). Imidacloprid Compound Summary. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry. (Demonstrates Olefin toxicity). Retrieved from [Link]
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- 4. boerenlandvogels.nl [boerenlandvogels.nl]
- 5. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
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- 7. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
